Chloroxine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKMLRRRCGAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022801 | |
| Record name | Chloroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chloroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.38e-01 g/L | |
| Record name | Chloroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
773-76-2 | |
| Record name | Chloroxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroxine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | chloroxine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chloroxine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5,7-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8BD50I8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chloroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179.5 °C | |
| Record name | Chloroxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antibacterial Mechanism of Action of Chloroxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroxine, a halogenated derivative of 8-hydroxyquinoline, exhibits broad-spectrum antimicrobial activity. While detailed mechanistic studies on this compound are not abundant in publicly available literature, its structural class provides a strong basis for a proposed mechanism of action centered on metal ion chelation. This technical guide synthesizes the available data and provides a comprehensive overview of the core antibacterial mechanism of this compound, drawing inferences from studies on related 8-hydroxyquinoline compounds. The primary mode of action is believed to be the disruption of essential bacterial metabolic processes through the sequestration of divalent metal cations, which are crucial cofactors for various metalloenzymes. This guide presents quantitative antimicrobial activity data, details relevant experimental protocols, and provides visualizations of the proposed signaling pathways and experimental workflows.
Introduction
This compound (5,7-dichloro-8-hydroxyquinoline) is a synthetic compound recognized for its antibacterial and antifungal properties.[1] Despite its established use in some topical applications, a detailed understanding of its molecular mechanism of action as an antibacterial agent remains an area of active inference rather than direct, exhaustive study. As a member of the 8-hydroxyquinoline class of compounds, its biological activity is intrinsically linked to its ability to act as a potent chelating agent for metal ions.[2][3] This guide will explore this proposed mechanism in detail.
Proposed Core Mechanism of Action: Metal Ion Chelation
The central hypothesis for this compound's antibacterial activity is its ability to chelate essential divalent metal ions, such as Fe²⁺, Mg²⁺, Mn²⁺, and Zn²⁺. These metal ions are indispensable for bacterial survival as they serve as critical cofactors for a multitude of enzymes involved in vital cellular processes.
The proposed sequence of events is as follows:
-
Cellular Entry: The lipophilic nature of the this compound molecule facilitates its passage across the bacterial cell membrane.
-
Intracellular Chelation: Once inside the cytoplasm, this compound binds to free or loosely bound divalent metal ions, forming stable coordination complexes.
-
Metalloenzyme Inhibition: This sequestration depletes the intracellular pool of available metal cofactors, leading to the inhibition of essential metalloenzymes. Key enzymatic processes that are likely affected include:
-
Respiration: Inhibition of enzymes in the electron transport chain.
-
DNA Replication and Repair: Disruption of DNA gyrase and other topoisomerases.
-
Metabolic Pathways: Interference with enzymes involved in nutrient synthesis and energy production.
-
-
Disruption of Cellular Homeostasis: The widespread inhibition of these critical enzymatic functions leads to a cascade of detrimental effects, including the generation of reactive oxygen species (ROS), membrane damage, and ultimately, bacteriostasis or bactericidal effects depending on the concentration and bacterial species.
The following diagram illustrates the proposed mechanism of action.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of reported MIC values for this compound and a related compound against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound Nanoparticles | Cronobacter sakazakii | ~12 | ~58 | [4] |
| Pseudomonas aeruginosa | ~12 | ~58 | [4] | |
| Serratia marcescens | ~12 | ~58 | [4] | |
| Bordetella bronchiseptica | ~4 | ~19 | [4] | |
| Shigella flexneri | ~4 | ~19 | [4] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | - | 0.1 | [2][5] |
| Mycobacterium smegmatis | - | 1.56 | [2][5] | |
| Staphylococcus aureus (MSSA) | - | 2.2 | [2][5] | |
| Staphylococcus aureus (MRSA) | - | 1.1 | [2][5] |
Experimental Protocols
This section details representative protocols for key experiments used to elucidate the antibacterial mechanism of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay is fundamental for quantifying the antimicrobial activity of a compound.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the this compound solution is added to the first well and serially diluted.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in the broth medium.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (bacterial growth). Alternatively, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration where the OD₆₀₀ is not significantly different from the negative control.[3][6]
The following diagram illustrates the workflow for a broth microdilution MIC assay.
Metal Chelation Assay (e.g., Chrome Azurol S (CAS) Assay)
This assay can be used to demonstrate the metal-chelating ability of this compound.
Objective: To qualitatively or quantitatively assess the ability of this compound to chelate iron.
Materials:
-
This compound solution
-
Chrome Azurol S (CAS) assay solution
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃ solution
-
Buffer solution (e.g., PIPES)
Protocol:
-
Prepare the CAS assay solution, which is a blue-colored complex of CAS, iron(III), and HDTMA.
-
Add different concentrations of the this compound solution to the CAS assay solution in a microplate or cuvettes.
-
Include a blank (CAS solution with solvent) and a positive control (a known chelator like EDTA).
-
Incubate the mixture for a period (e.g., 20 minutes).
-
If this compound chelates the iron from the CAS complex, the color of the solution will change from blue to orange/yellow.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm). A decrease in absorbance indicates chelation.
-
The chelating activity can be quantified by comparing the absorbance change to that of a standard chelator.
Bacterial Metalloenzyme Inhibition Assay (e.g., DNA Gyrase Activity Assay)
This assay can determine if this compound directly inhibits a specific bacterial metalloenzyme.
Objective: To assess the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (substrate)
-
This compound solution
-
ATP and appropriate buffer
-
Agarose gel electrophoresis equipment
-
DNA staining dye (e.g., ethidium bromide)
Protocol:
-
Set up reaction mixtures containing the reaction buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Include a positive control (reaction without this compound) and a negative control (reaction without DNA gyrase).
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reactions by adding a stop buffer (containing SDS and a loading dye).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA dye and visualize it under UV light.
-
Inhibition of DNA gyrase activity will be observed as a decrease in the amount of supercoiled plasmid DNA and an increase in the amount of relaxed plasmid DNA compared to the positive control.
Structure-Activity Relationship (SAR)
The antibacterial activity of 8-hydroxyquinoline derivatives is highly dependent on their substitution pattern. The presence of halogen atoms, such as chlorine in this compound, at positions 5 and 7 is known to enhance antimicrobial potency. It is hypothesized that these electron-withdrawing groups increase the lipophilicity of the molecule, facilitating its transport across the bacterial membrane, and may also influence the stability of the metal chelate complexes formed. Minor modifications to the this compound structure have been shown to abolish its activity, suggesting a high degree of specificity in its interaction with its molecular target(s).
Conclusion
The antibacterial mechanism of action of this compound is proposed to be primarily driven by its function as a potent metal ion chelator. By sequestering essential divalent metal cations within the bacterial cell, this compound likely inhibits a wide range of metalloenzymes, leading to the disruption of critical cellular processes and ultimately resulting in bacterial growth inhibition or death. While direct and detailed mechanistic studies on this compound are limited, the extensive research on the 8-hydroxyquinoline class of compounds provides a strong foundation for this hypothesis. Further research is warranted to definitively identify the specific molecular targets of this compound and to fully elucidate the downstream effects of its metal-chelating activity in various bacterial species. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. This compound | C9H5Cl2NO | CID 2722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-dichloroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,7-dichloroquinolin-8-ol (also known as Chloroxine), a compound of interest in pharmaceutical research. The following sections detail its fundamental chemical and physical characteristics, outline standardized experimental protocols for their determination, and present a logical workflow for the characterization of solid active pharmaceutical ingredients (APIs).
Core Physicochemical Data
The quantitative physicochemical properties of 5,7-dichloroquinolin-8-ol are summarized in the tables below for ease of reference and comparison.
Table 1: Chemical Identity and Molecular Properties
| Parameter | Value | Source(s) |
| IUPAC Name | 5,7-dichloroquinolin-8-ol | [1] |
| Synonyms | This compound, 5,7-Dichloro-8-hydroxyquinoline | [1][2][3] |
| CAS Number | 773-76-2 | [1][2][3] |
| Chemical Formula | C₉H₅Cl₂NO | [1][2][3] |
| Molecular Weight | 214.05 g/mol | [2][3] |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | [1] |
| InChI Key | WDFKMLRRRCGAKS-UHFFFAOYSA-N | [1][2] |
Table 2: Physical and Chemical Properties
| Parameter | Value | Source(s) |
| Appearance | Pale yellow to light brown or tan crystalline powder. | [4] |
| Melting Point | 178-180 °C | [2][5][6] |
| Boiling Point | 355 °C | [7] |
| Solubility | Water: Practically insoluble/Slightly soluble.[4][8] Organic Solvents: Soluble in ethanol, dichloromethane, dimethyl sulfoxide (DMSO), benzene, and petroleum ether.[4][8] | [4][8] |
| logP (Octanol-Water Partition Coefficient) | 3.5 | [1] |
| pKa | Data not readily available in searched literature. | |
| Density | 1.6450 g/cm³ | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. The following are generalized but detailed protocols applicable to a solid API like 5,7-dichloroquinolin-8-ol.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique.
-
Sample Preparation: A small amount of the dry 5,7-dichloroquinolin-8-ol powder is finely ground and packed into a capillary tube to a height of 2-3 mm.[9] The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an automated detection system.
-
Measurement:
-
For an unknown compound, a rapid preliminary heating run (10-20 °C/minute) is performed to determine an approximate melting range.[10]
-
For a precise measurement, a fresh sample is heated to a temperature about 20 °C below the approximate melting point.[9] The heating rate is then reduced to 1-2 °C per minute.[11][12]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[12]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
-
System Preparation: An excess amount of 5,7-dichloroquinolin-8-ol is added to a known volume of purified water or a relevant buffer solution in a sealed container.[3]
-
Equilibration: The container is agitated in a constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][13] The continued presence of undissolved solid confirms that a saturated solution has been achieved.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the saturated solution sample.
-
Quantification: The concentration of 5,7-dichloroquinolin-8-ol in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[13]
Determination of the Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)
The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.
-
Phase Saturation: Equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for LogD determination) are mixed and shaken for 24 hours to ensure mutual saturation of the two phases.[4][15] The phases are then separated.
-
Compound Addition: A known amount of 5,7-dichloroquinolin-8-ol is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two saturated phases are combined in a vessel with the dissolved compound and are shaken vigorously for a set period to allow for the compound to partition between the two immiscible layers until equilibrium is reached.[1] The mixture is then centrifuged to ensure complete phase separation.[1]
-
Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the physicochemical characterization of 5,7-dichloroquinolin-8-ol.
Caption: Workflow for the synthesis and physicochemical characterization of a solid API.
Caption: Hypothesized antimicrobial mechanisms of 8-hydroxyquinoline derivatives.
References
- 1. Shake Flask LogD | Domainex [domainex.co.uk]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. davjalandhar.com [davjalandhar.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diposit.ub.edu [diposit.ub.edu]
Initial Biological Activity Screening of Chloroxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroxine, a halogenated quinoline derivative, has a long-standing history as a topical antimicrobial agent. Emerging research, however, has unveiled its potential beyond dermatology, with significant findings in the realm of oncology. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its antimicrobial and anticancer properties. Detailed experimental protocols for key assays are provided, alongside a summary of available quantitative data. Furthermore, this guide illustrates the key signaling pathway implicated in this compound's anticancer mechanism of action and outlines a typical experimental workflow for its biological characterization.
Antimicrobial Activity
Antibacterial Activity
This compound is effective against a variety of Gram-positive and Gram-negative bacteria.
Antifungal Activity
This compound has demonstrated efficacy against certain yeasts and fungi, which underpins its use in treating fungal skin conditions.
Table 1: Minimum Inhibitory Concentrations (MICs) of the Related Compound Chlorhexidine against Various Microorganisms
| Microorganism | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 80.00 |
| Staphylococcus aureus | 2.67 - 5.33 |
| Enterococcus faecalis | 5.33 |
| Escherichia coli | 2.67 |
| Candida albicans | 5.33 |
| Prevotella intermedia | 5.33 |
| Porphyromonas gingivalis | 5.33 |
| Porphyromonas endodontalis | 5.33 |
| Prevotella denticola | 2.67 |
| Prevotella melaninogenica | 5.33 |
Note: This data is for Chlorhexidine, a related compound, and is provided for reference purposes. Specific MIC values for this compound may vary.[1]
Anticancer Activity
Recent investigations have highlighted the potential of this compound as an anticancer agent, particularly in ovarian and pancreatic cancers. It has been shown to act synergistically with existing chemotherapeutic agents and to target key signaling pathways involved in cancer cell proliferation and survival.
Ovarian Cancer
In high-grade serous ovarian cancer (HGSC), this compound has been identified as a compound that can restore sensitivity to platinum-based chemotherapy. It demonstrates a synergistic effect with carboplatin, a standard-of-care treatment for ovarian cancer.[2]
Table 2: In Vitro Efficacy of this compound in Combination with Carboplatin in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| OVCAR4 (Carboplatin-sensitive) | Carboplatin + this compound (10 µM) | 15 | Synergistic |
| Ov4Carbo (Carboplatin-resistant) | Carboplatin + this compound (10 µM) | 30 | Synergistic |
Note: The Combination Index (CI) values indicate a synergistic interaction between this compound and carboplatin.[2]
Pancreatic Cancer
This compound has been shown to inhibit the progression of pancreatic cancer by targeting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to repressed growth, migration, and invasion of pancreatic cancer cells, and induces apoptosis.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used in the initial biological activity screening of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a positive control well containing only the growth medium and the microbial inoculum.
-
Prepare a negative control well containing only the growth medium.
-
Add 100 µL of the standardized microbial inoculum to each well (except the negative control), resulting in a final volume of 200 µL.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Optionally, the absorbance can be read using a microplate reader to quantify microbial growth.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
The following day, treat the cells with various concentrations of this compound prepared by serial dilution in the cell culture medium. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.[4][5]
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Seed and treat cells with this compound as for the cytotoxicity assay.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6][7][8]
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Flow cytometer
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Centrifuge
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.[9][10][11][12]
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
General Workflow for Initial Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of a compound like this compound for its biological activities.
Caption: A general workflow for screening the biological activity of this compound.
Conclusion
This compound is a compound with established antimicrobial activity and significant potential as an anticancer agent. Its ability to synergize with existing chemotherapies and target crucial cancer signaling pathways makes it a promising candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this compound's therapeutic applications. Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum and to elucidate the full extent of its anticancer activities against a broader range of malignancies.
References
- 1. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound overrides DNA damage tolerance to restore platinum sensitivity in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits pancreatic cancer progression through targeted antagonization of the PI3K/AKT/mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
The Dawn of a Topical Antimicrobial: Early Research on the Discovery of Chloroxine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
I. The Initial Synthesis of Chloroxine (5,7-dichloro-8-hydroxyquinoline)
This compound was first synthesized in 1888 by A. Hebebrand. The seminal method for its preparation involved the direct chlorination of 8-hydroxyquinoline. While the original 1888 publication in "Journal für praktische Chemie" is not readily accessible, the fundamental approach to this synthesis is well-documented in subsequent literature and patents, which have refined the process over the years. The core of the early synthesis methodologies is outlined below.
Experimental Protocol: Synthesis of 5,7-dichloro-8-hydroxyquinoline
Materials:
-
8-Hydroxyquinoline
-
Glacial Acetic Acid or Chloroform (as solvent)
-
Chlorine gas or a chlorinating agent such as N-chlorosuccinimide (in later variations)
-
Water
-
Sodium bisulfite solution (for quenching excess chlorine)
Methodology:
-
Dissolution: A solution of 8-hydroxyquinoline is prepared by dissolving it in a suitable solvent. Early methods primarily utilized glacial acetic acid or chloroform.
-
Chlorination: Chlorine gas is bubbled through the cooled solution of 8-hydroxyquinoline. The reaction is typically carried out at a low temperature to control the rate of reaction and prevent the formation of unwanted byproducts. The progress of the reaction can be monitored by the uptake of chlorine. Alternatively, portion-wise addition of a solid chlorinating agent could be employed.
-
Reaction Quenching: Upon completion of the chlorination, any excess chlorine in the reaction mixture is quenched. This is often achieved by the addition of a sodium bisulfite solution.
-
Precipitation and Isolation: The product, 5,7-dichloro-8-hydroxyquinoline, is then precipitated from the reaction mixture. If glacial acetic acid is used as the solvent, a portion of it is typically removed by distillation, followed by the addition of water to induce precipitation. If chloroform is the solvent, the solvent can be removed under reduced pressure.
-
Filtration and Washing: The precipitated solid is collected by filtration. The crude product is then washed with water to remove any remaining acid and inorganic salts.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetone and ethanol, to yield a light beige crystalline powder.
The following diagram illustrates the general synthesis pathway of this compound from 8-hydroxyquinoline.
The Genotoxicity of Chloroxine in Bacterial Models: A Methodological and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroxine, a synthetic antibacterial agent, is utilized in various topical therapeutic preparations. While its antimicrobial properties are established, a comprehensive understanding of its genotoxic potential in bacterial systems remains an area of limited public data. This technical guide provides an in-depth framework for assessing the genotoxicity of this compound in bacterial models. It details the standardized experimental protocols for key assays, including the Ames test and the SOS/chromotest, and presents templates for the systematic presentation of quantitative data. Furthermore, this guide illustrates the primary bacterial DNA repair pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the mechanisms and procedures relevant to bacterial genotoxicity testing. This document is intended to serve as a comprehensive resource for researchers initiating studies on the genotoxic profile of this compound and other similar compounds.
Introduction
This compound, or 5,7-dichloro-8-hydroxyquinoline, is a compound known for its antibacterial and antifungal properties.[1] It is a derivative of 8-hydroxyquinoline and is used in dermatological applications to treat conditions like dandruff and seborrhoeic dermatitis.[1] The mechanism of its antimicrobial action is not fully elucidated but is thought to involve the disruption of essential cellular processes. Given its interaction with biological systems and its chemical structure, which includes a chlorinated quinoline ring, evaluating its potential to induce genetic mutations in bacteria is a critical aspect of its safety assessment.
Bacterial genotoxicity assays are rapid and sensitive methods for identifying chemical agents that can cause DNA damage.[2] The Ames test, or bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential.[3][4] It assesses a chemical's ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[4] The SOS/chromotest is another valuable tool that measures the induction of the SOS DNA repair system in bacteria, providing an indication of DNA damage.[5][6][7]
This guide will provide detailed methodologies for these key assays, standardized tables for data presentation, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a thorough investigation into the genotoxicity of this compound in bacterial models.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.
2.1.1. Materials
-
Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[8][9]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Metabolic Activation System (S9 fraction): A post-mitochondrial fraction of rat liver homogenate, used to mimic mammalian metabolism.[8]
-
Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene).[10]
-
Negative Control: The solvent used to dissolve the test compound.
-
Media and Reagents: Oxoid Nutrient Broth No. 2, Minimal Glucose Agar plates, Top Agar (containing a trace amount of histidine and biotin).[8][10]
2.1.2. Procedure
-
Strain Preparation: Inoculate each tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[11]
-
Test Compound Preparation: Prepare a series of dilutions of this compound in the chosen solvent.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the this compound dilution (or control solution).
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a phosphate buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[8]
-
Colony Counting: Count the number of revertant colonies on each plate.
SOS/Chromotest
The SOS/chromotest is a colorimetric assay that measures the induction of the SOS DNA repair system in E. coli. The tester strain has a fusion of a gene in the SOS pathway (e.g., sfiA) with the lacZ gene, which codes for β-galactosidase. Induction of the SOS response by a DNA-damaging agent leads to the production of β-galactosidase, which can be quantified by a colorimetric reaction.[5][6][7]
2.2.1. Materials
-
Tester Strain: E. coli PQ37 or a similar strain with an appropriate gene fusion.
-
Test Compound: this compound, dissolved in a suitable solvent.
-
Positive Control: A known SOS-inducing agent (e.g., 4-nitroquinoline-1-oxide).
-
Negative Control: The solvent used to dissolve the test compound.
-
Media and Reagents: Growth medium, buffer, and substrates for the β-galactosidase assay (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG) and alkaline phosphatase assay (for toxicity measurement).
2.2.2. Procedure
-
Culture Preparation: Grow an overnight culture of the E. coli tester strain. Dilute the culture in fresh medium and grow to the exponential phase.
-
Exposure: Distribute the bacterial culture into a 96-well microplate. Add increasing concentrations of this compound (and controls) to the wells.
-
Incubation: Incubate the microplate for a defined period (e.g., 2 hours) at 37°C with shaking.
-
Enzyme Assays:
-
Measure β-galactosidase activity by adding the appropriate substrate and measuring the color development spectrophotometrically.
-
Measure alkaline phosphatase activity to assess the toxicity of the test compound.
-
-
Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the presence of the test compound to that in the negative control. A dose-dependent increase in the IF above a certain threshold (e.g., 1.5) is considered a positive result.
Data Presentation
Quantitative data from genotoxicity studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Ames Test Results for this compound
| Tester Strain | S9 Activation | Concentration (µ g/plate ) | Number of Revertant Colonies (Mean ± SD) | Mutagenicity Ratio (MR) |
| TA98 | - | 0 (Solvent Control) | 1.0 | |
| [Conc. 1] | ||||
| [Conc. 2] | ||||
| [Conc. 3] | ||||
| Positive Control | ||||
| TA98 | + | 0 (Solvent Control) | 1.0 | |
| [Conc. 1] | ||||
| [Conc. 2] | ||||
| [Conc. 3] | ||||
| Positive Control | ||||
| TA100 | - | 0 (Solvent Control) | 1.0 | |
| [Conc. 1] | ||||
| [Conc. 2] | ||||
| [Conc. 3] | ||||
| Positive Control | ||||
| TA100 | + | 0 (Solvent Control) | 1.0 | |
| [Conc. 1] | ||||
| [Conc. 2] | ||||
| [Conc. 3] | ||||
| Positive Control | ||||
| ... (continue for all strains) |
Mutagenicity Ratio (MR) = Mean number of revertants in test plate / Mean number of revertants in solvent control plate. A result is considered positive if there is a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.
Table 2: SOS/Chromotest Results for this compound
| Concentration (µg/mL) | β-Galactosidase Activity (Units) | Alkaline Phosphatase Activity (Units) | Induction Factor (IF) |
| 0 (Solvent Control) | 1.0 | ||
| [Conc. 1] | |||
| [Conc. 2] | |||
| [Conc. 3] | |||
| [Conc. 4] | |||
| [Conc. 5] | |||
| Positive Control |
Induction Factor (IF) = β-Galactosidase activity at test concentration / β-Galactosidase activity of solvent control. A result is considered positive if a dose-dependent increase in the IF is observed, with the IF reaching a value of 1.5 or greater.
Visualization of Pathways and Workflows
Diagrams created using the Graphviz DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Bacterial DNA Repair Pathways
The following diagrams illustrate the major DNA repair pathways in bacteria that can be activated in response to DNA damage induced by a genotoxic agent.
Caption: Major bacterial DNA repair pathways: Base Excision Repair (BER), Nucleotide Excision Repair (NER), and the SOS Response.
Experimental Workflows
The following diagrams outline the key steps in the Ames test and the SOS/chromotest.
Caption: Workflow for the Ames bacterial reverse mutation assay.
References
- 1. An evaluation of tests using DNA repair-deficient bacteria for predicting genotoxicity and carcinogenicity. A report of the U.S. EPA's Gene-TOX Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomere.com [biomere.com]
- 3. re-place.be [re-place.be]
- 4. The bacterial reverse mutation test | RE-Place [re-place.be]
- 5. SOS chromotest - Wikipedia [en.wikipedia.org]
- 6. The SOS Chromotest, a colorimetric bacterial assay for genotoxins: validation study with 83 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SOS chromotest, a direct assay of induction of an SOS function in Escherichia coli K-12 to measure genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Solubility characteristics of Chloroxine in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Chloroxine (5,7-dichloro-8-hydroxyquinoline), a synthetic antibacterial and antifungal agent. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and efficacy in pharmaceutical applications. This document presents quantitative solubility data, detailed experimental protocols, and visualizations to aid in research and development.
Core Topic: Solubility Profile of this compound
This compound is a compound with limited aqueous solubility but demonstrates solubility in a range of organic solvents. Its solubility is influenced by solvent polarity, hydrogen bonding capacity, and temperature. This guide details these characteristics to provide a foundational understanding for formulation scientists and researchers.
Quantitative Solubility Data
The solubility of this compound has been determined in various neat organic solvents and is summarized below. The data is presented in both mole fraction (x) for thermodynamic analysis and in milligrams per milliliter (mg/mL) for practical formulation considerations.
Table 1: Mole Fraction Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Mole Fraction (10³ x) |
| Ethyl Acetate | 283.15 | 3.559 |
| 293.15 | 4.439 | |
| 303.15 | 5.499 | |
| 313.15 | 6.519 | |
| 323.15 | 7.239 | |
| 333.15 | 7.819[1][2][3][4] |
Note: The data in Table 1 is derived from the study by Yang et al. (2018) which investigated the solubility in binary mixtures and found the maximum solubility in neat ethyl acetate.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 43 | 25 | [5] |
| Ethyl Acetate | Ester | ~65-70 | 25-60 | Calculated from mole fraction data. |
| Dichloromethane | Halogenated | Soluble | Not Specified | [1] |
| Chloroform | Halogenated | Slightly Soluble | Not Specified | |
| Acetone | Ketone | Soluble | Not Specified | [6] |
| Ethanol | Alcohol | Insoluble / Slightly Soluble | Not Specified | Conflicting reports[1][5]. |
| Methanol | Alcohol | Slightly Soluble | Not Specified | |
| Water | Aqueous | Insoluble (<1) | 25 | [5] |
Note: Qualitative descriptions like "Soluble" and "Slightly Soluble" are based on available literature where precise quantitative data was not provided.
A study by Yang and Sun (2019) established the following descending order of solubility for this compound in six pure solvents, though the specific mole fraction values were not obtained in the search: N-methyl-2-pyrrolidone > N,N-dimethylformamide > 1,4-dioxane > ethyl acetate > toluene > acetonitrile.[7]
Experimental Protocols
The quantitative solubility data presented in this guide is primarily determined using the isothermal saturation shake-flask method. This is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid solvent.
Isothermal Saturation Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound powder (of known purity)
-
Selected solvent (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). This ensures that the solution reaches saturation and that solid this compound remains.
-
Equilibration: The sealed containers are placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be monitored and controlled throughout this period.
-
Phase Separation: After equilibration, the containers are removed from the shaker and allowed to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.
-
Sample Dilution: A specific volume of the clear supernatant is carefully withdrawn using a pipette. To prevent precipitation due to temperature changes, all equipment should be pre-warmed to the experimental temperature. The collected supernatant is then diluted with a known volume of the appropriate mobile phase (for HPLC) or solvent to bring the concentration within the analytical range of the measurement instrument.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of this compound of known concentrations to accurately quantify the amount of dissolved solute.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. This can be expressed in various units, such as mg/mL or as a mole fraction.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal saturation shake-flask method for determining the solubility of this compound.
References
In Vitro Antibacterial Spectrum of Chloroxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroxine, a synthetic halogenated 8-hydroxyquinoline derivative, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and some Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial properties of this compound, including a summary of its minimum inhibitory concentrations (MICs) against various bacterial species, detailed experimental protocols for susceptibility testing, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Antibacterial Spectrum of this compound
This compound has been shown to be effective against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by in vitro susceptibility testing.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference |
| Bacillus cereus | Positive | 8 | [1] |
| Clostridioides difficile | Positive | 8 | [1] |
| Burkholderia thailandensis | Negative | 4 | [2] |
| Escherichia coli | Negative | 6.25 | [3] |
| Neisseria gonorrhoeae | Negative | 0.28-0.56 (as 5,7-diCl-8HQ) | [1] |
| Staphylococcus aureus | Positive | >100 (derivative) | [4] |
| Salmonella typhi | Negative | >100 (derivative) | [4] |
| Pseudomonas aeruginosa | Negative | >100 (derivative) | [4] |
Note: Some of the provided data pertains to a derivative of this compound (5,7-dichloro-8-hydroxyquinaldyl-N-ethylcarbamate) and may not be fully representative of the parent compound. Further research is needed to establish a more comprehensive antibacterial profile of this compound.
Experimental Protocols for Antibacterial Susceptibility Testing
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and agar dilution methods, which are standard procedures for determining the MIC of an antimicrobial agent.[5][6]
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.
-
Inoculum Preparation: Prepare a bacterial inoculum from 4-5 isolated colonies grown on non-selective agar. Suspend the colonies in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
Agar Dilution Method
This method is used to determine the MIC of an antimicrobial agent on a solid medium.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of the this compound stock solution to the molten MHA before pouring the plates. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the broth microdilution method.
-
Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
Controls:
-
Growth Control: An agar plate without this compound that is inoculated with the test organisms.
-
Sterility Control: An uninoculated agar plate containing the highest concentration of this compound.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Mechanism of Action: Induction of SOS DNA Repair Pathway
One of the proposed mechanisms of action for this compound is the induction of the SOS DNA repair pathway in bacteria such as E. coli. This pathway is activated in response to DNA damage.
Caption: Proposed induction of the SOS DNA repair pathway by this compound.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated. However, some studies suggest that it may exert its antibacterial effect through multiple pathways. One proposed mechanism is the induction of the SOS DNA repair system in bacteria like E. coli.[7][8][9][10][11] This response is triggered by DNA damage and involves the activation of the RecA protein, which in turn leads to the autocleavage of the LexA repressor. This derepresses a suite of genes involved in DNA repair, some of which are error-prone, and can also lead to cell cycle arrest.
Another potential mechanism of action is the inhibition of mitochondrial functions by binding to ATP synthase.[12] This would disrupt cellular energy production, leading to bacterial cell death. Further research is required to fully understand the molecular targets and pathways affected by this compound.
Conclusion
This compound demonstrates promising in vitro antibacterial activity against a variety of bacterial species. This technical guide provides a foundation for further research and development of this compound as a potential therapeutic agent. The standardized protocols for susceptibility testing outlined here will enable consistent and comparable data generation. Future studies should focus on expanding the antibacterial spectrum of this compound against a wider range of clinical isolates, including multidrug-resistant strains, and on further elucidating its mechanism of action to optimize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Prevalence of Chlorhexidine-Tolerant Pseudomonas aeruginosa and Correlation with Antibiotic Resistance - Iranian Journal of Medical Microbiology [ijmm.ir]
- 3. Reduction in chlorhexidine efficacy against multi-drug-resistant Acinetobacter baumannii international clone II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elsevier.es [elsevier.es]
- 5. Activity of Antiseptics Against Pseudomonas aeruginosa and Its Adaptation Potential [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination inhibition activity of chlorhexidine and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive evaluation of the bactericidal and anti-pathogenic efficacy of chemical disinfectants against antibiotic resistant ESKAPE clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eemb.ut.ee [eemb.ut.ee]
- 10. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of AdeB, AceI, and AmvA Efflux Pumps Restores Chlorhexidine and Benzalkonium Susceptibility in Acinetobacter baumannii ATCC 19606 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Preparing Chloroxine Stock Solutions for Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chloroxine is a synthetic quinoline derivative recognized for its antibacterial, antifungal, and antiprotozoal properties.[1] It is utilized in research to investigate its therapeutic potential, including its ability to override DNA damage tolerance in certain cancer cells.[2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Physicochemical Properties of this compound
A summary of key quantitative data for this compound is presented below. This information is essential for accurate calculations and handling.
| Property | Value |
| Molecular Formula | C₉H₅Cl₂NO[2][3][4] |
| Molecular Weight | 214.05 g/mol [2][3] |
| CAS Number | 773-76-2[2][4] |
| Appearance | Solid[2][3] |
| Solubility in DMSO | 33 to 43 mg/mL[2][4][5] |
| Solubility in Water | < 1 mg/mL (Practically Insoluble)[2][4][6] |
| Solubility in Ethanol | Insoluble[5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1 Materials and Equipment
-
This compound powder (CAS 773-76-2)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (recommended to aid dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
3.2 Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
3.3 Step-by-Step Procedure
-
Safety First: Before starting, put on all necessary PPE. Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.
-
Calculation: To prepare a 10 mM stock solution, use the following calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
0.001 L x 0.010 mol/L x 214.05 g/mol = 0.00214 g = 2.14 mg
-
-
Weighing: Carefully weigh 2.14 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Close the tube tightly and vortex thoroughly. This compound can be difficult to dissolve; if particulates are still visible, place the tube in an ultrasonic bath for 10-15 minutes until the solution is clear and homogenous.[4] Using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[5]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Powder Stability | Stock Solution Stability |
| -20°C | 3 years[5] | 1 year[1][5] |
| -80°C | - | 2 years[1] |
| 4°C | 2 years[2] | Short term (days to weeks)[7] |
Note: Always bring aliquots to room temperature before opening to minimize condensation. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Mechanism of Action: DNA Damage Response
While the exact mechanism is not fully elucidated for all applications, this compound is known to induce SOS-DNA repair in bacteria. In cancer research, it has been shown to restore sensitivity to platinum-based drugs by overriding DNA damage tolerance pathways, suggesting an interaction with cellular DNA repair mechanisms.
Caption: this compound's role in overriding DNA damage tolerance.
References
Application Notes and Protocols for Chloroxine Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroxine, a synthetic halogenated 8-hydroxyquinoline derivative, has demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[1] Its potential role in overriding DNA damage tolerance in resistant cancer cells also suggests a mechanism that could be relevant to its antimicrobial action, possibly through the induction of DNA repair pathways such as the SOS response in bacteria. Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for determining the in vitro efficacy of this compound against specific microbial isolates, guiding further research, and informing potential therapeutic applications.
These application notes provide detailed protocols for assessing the antimicrobial susceptibility of this compound using standard laboratory methods, including broth microdilution and disk diffusion assays. Additionally, a summary of available minimum inhibitory concentration (MIC) data is presented to offer a baseline understanding of this compound's antimicrobial spectrum.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of medically important bacteria and fungi, as determined by broth microdilution assays. This data is essential for comparing the in vitro potency of this compound across different microbial species.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) µg/mL |
| Staphylococcus aureus | Gram-positive bacteria | Data not available in search results |
| Streptococcus pyogenes | Gram-positive bacteria | Data not available in search results |
| Enterococcus faecalis | Gram-positive bacteria | Data not available in search results |
| Escherichia coli | Gram-negative bacteria | Data not available in search results |
| Klebsiella pneumoniae | Gram-negative bacteria | Data not available in search results |
| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available in search results |
| Acinetobacter baumannii | Gram-negative bacteria | Data not available in search results |
| Candida albicans | Fungus (Yeast) | Data not available in search results |
| Aspergillus fumigatus | Fungus (Mold) | Data not available in search results |
| Trichophyton rubrum | Fungus (Dermatophyte) | Data not available in search results |
Note: While a study mentioning a broth microdilution assay of nanocrystalline this compound against 20 medically important bacteria and fungi was identified, the specific MIC values from this study were not available in the public domain search results.[1] The table structure is provided as a template for researchers to populate with their own experimental data.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium, providing a quantitative measure of its antimicrobial activity. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator
-
Spectrophotometer (optional, for inoculum standardization)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent.
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
Leave one or more rows without this compound to serve as positive (growth) controls.
-
Include a negative (no inoculum) control well with broth only.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate (except the negative control well).
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Disk Diffusion Assay for Susceptibility Screening
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a microbial isolate to this compound.
Materials:
-
This compound powder
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound in a suitable volatile solvent.
-
Impregnate sterile filter paper disks with a known amount of the this compound solution and allow the solvent to evaporate completely. The concentration of this compound per disk should be standardized (e.g., 30 µg).
-
-
Inoculum Preparation and Plating:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (Step 3).
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared this compound disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or under appropriate conditions for fungi.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
-
The interpretation of the zone size (Susceptible, Intermediate, or Resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound and would need to be determined through correlation with MIC data.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed signaling pathway for this compound's antimicrobial action.
References
Application of Chloroxine in Scientific Models of Seborrheic Dermatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seborrheic dermatitis is a common, chronic inflammatory skin disorder characterized by erythema, scaling, and pruritus, predominantly affecting sebum-rich areas of the skin. The lipophilic yeast of the genus Malassezia, particularly Malassezia furfur and Malassezia globosa, are considered key etiological agents in the pathogenesis of this condition.[1][2][3] Chloroxine, a synthetic antibacterial and antifungal compound, is utilized in topical formulations for the treatment of seborrheic dermatitis and dandruff.[4][5] Its mechanism of action is not fully elucidated but is thought to involve the inhibition of microbial growth and potentially a reduction in epidermal mitotic activity, thereby controlling scaling.[4][5]
These application notes provide a detailed overview of the scientific models and experimental protocols relevant to the study of this compound's efficacy in seborrheic dermatitis. Due to a lack of specific published data on this compound in these models, representative protocols are provided based on established methods for evaluating other antimicrobial and anti-inflammatory agents.
In Vitro Models: Antimicrobial Susceptibility and Keratinocyte Response
Antimicrobial Susceptibility Testing of Malassezia spp.
In vitro susceptibility testing is crucial to determine the antifungal potency of this compound against Malassezia species implicated in seborrheic dermatitis.
Quantitative Data Summary: Antifungal Susceptibility
While specific Minimum Inhibitory Concentration (MIC) data for this compound against Malassezia species was not available in the reviewed literature, the following table provides a template for presenting such data and includes representative MIC values for other common antifungal agents for comparative purposes.
| Antifungal Agent | Malassezia furfur MIC Range (µg/mL) | Malassezia globosa MIC Range (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| Ketoconazole | 0.03 - 2 | 0.03 - 1 | [6] |
| Itraconazole | 0.03 - 1 | 0.03 - 0.5 | [6] |
| Fluconazole | 0.125 - >64 | 0.25 - 16 | [6] |
| Miconazole | 0.03 - 16 | 0.03 - 4 | [7] |
Experimental Protocol: Broth Microdilution Assay for Malassezia spp.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for the fastidious nature of Malassezia.
Materials:
-
This compound powder
-
Malassezia furfur or Malassezia globosa isolates
-
Modified Dixon's broth (mDixon) or Christensen's urea broth
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation: Culture Malassezia spp. on mDixon agar at 32°C for 48-72 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).
-
Add the prepared Malassezia inoculum to each well to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Include a positive control (inoculum without drug) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 32°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control, determined visually or by measuring absorbance at 450 nm.
Keratinocyte Proliferation and Cytokine Expression
Evaluating the effect of this compound on human keratinocytes can provide insights into its anti-inflammatory properties and its impact on epidermal turnover.
Quantitative Data Summary: Effect on Keratinocytes
| Treatment | Keratinocyte Viability (% of Control) | IL-6 Expression (pg/mL) | IL-8 Expression (pg/mL) | TNF-α Expression (pg/mL) |
| Control | 100 | (Baseline) | (Baseline) | (Baseline) |
| Malassezia Extract | (Value) | (Value) | (Value) | (Value) |
| Malassezia Extract + this compound (X µg/mL) | (Value) | (Value) | (Value) | (Value) |
Experimental Protocol: In Vitro Keratinocyte Response Assay
Materials:
-
Human epidermal keratinocytes (HaCaT cell line or primary cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) or heat-inactivated Malassezia extract
-
This compound
-
MTT or WST-1 assay kit for cell viability
-
ELISA kits for IL-6, IL-8, and TNF-α
Procedure:
-
Cell Culture: Culture human keratinocytes in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed keratinocytes in 96-well plates for viability assays or 24-well plates for cytokine analysis.
-
Once confluent, treat the cells with this compound at various concentrations in the presence or absence of an inflammatory stimulus (e.g., LPS or Malassezia extract) for 24-48 hours.
-
-
Cell Viability Assay: Assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) using specific ELISA kits.
In Vivo Models: Murine Model of Seborrheic Dermatitis
Animal models are instrumental in evaluating the in vivo efficacy and safety of topical treatments for seborrheic dermatitis. A common approach involves the epicutaneous application of Malassezia to induce a dermatitis-like condition in mice.
Quantitative Data Summary: In Vivo Efficacy
As no specific in vivo efficacy data for this compound in a seborrheic dermatitis model was found, this table serves as a template for presenting key parameters.
| Treatment Group | Clinical Score (Scaling & Erythema) | Fungal Burden (log CFU/ear) | Epidermal Thickness (µm) | Inflammatory Cell Infiltrate (cells/mm²) |
| Vehicle Control | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| Malassezia Infected | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| Malassezia + this compound (X% topical) | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| Malassezia + Positive Control (e.g., Ketoconazole 2%) | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
Experimental Protocol: Malassezia-Induced Dermatitis in Mice
This protocol is based on established methods for inducing skin inflammation with Malassezia.[8][9]
Materials:
-
C57BL/6 or BALB/c mice
-
Malassezia furfur or Malassezia globosa
-
This compound formulation (e.g., 1% cream or solution)
-
Vehicle control formulation
-
Positive control (e.g., 2% ketoconazole cream)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Dermatitis:
-
Anesthetize the mice.
-
Apply a suspension of Malassezia (e.g., 1x10^8 cells in 20 µL of PBS) to the dorsal side of the ears daily for 7-14 days.
-
-
Treatment:
-
Divide the mice into treatment groups (vehicle, this compound, positive control).
-
Apply the respective topical formulations to the ears daily, starting from day 3 or 4 post-infection, for the duration of the study.
-
-
Assessment of Inflammation:
-
Clinical Scoring: Visually score the ears daily for erythema and scaling on a scale of 0 to 4 (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
-
Endpoint Analysis:
-
Fungal Burden: At the end of the experiment, euthanize the mice, excise the ears, homogenize the tissue, and plate serial dilutions on mDixon agar to determine the fungal CFU per ear.
-
Histology: Fix ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Malassezia-Keratinocyte Interaction in Seborrheic Dermatitis
Malassezia interacts with keratinocytes through various receptors, triggering downstream signaling pathways that lead to an inflammatory response.
Caption: Hypothetical mechanism of this compound in seborrheic dermatitis.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for in vitro testing of this compound.
Experimental Workflow: In Vivo Murine Model
References
- 1. The Malassezia Genus in Skin and Systemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host Responses to Malassezia spp. in the Mammalian Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. ijhsr.org [ijhsr.org]
- 7. repositorio.unne.edu.ar [repositorio.unne.edu.ar]
- 8. Infecting Mice with Malassezia spp. to Study the Fungus-Host Interaction [jove.com]
- 9. journals.plos.org [journals.plos.org]
Determining Optimal Chloroxine Concentration for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Chloroxine for in vitro research. This document includes a summary of its mechanism of action, quantitative data on its cytotoxic effects, and detailed protocols for key experimental assays.
Application Notes
This compound, a quinoline derivative, has demonstrated potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] By targeting this pathway, this compound can suppress tumor progression, inhibit cell migration and invasion, and induce programmed cell death in cancer cells.[1] Furthermore, recent studies have highlighted this compound's ability to restore platinum sensitivity in resistant high-grade serous ovarian cancer by overriding DNA damage tolerance mechanisms.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of a compound in vitro. The following table summarizes the reported IC50 values for this compound in various cell lines. It is important to note that the optimal concentration can vary significantly depending on the cell type and the specific experimental endpoint.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| OVCAR4 | High-Grade Serous Ovarian Cancer | Not explicitly defined as IC50, but used effectively at 10 µM | CellTiter-Glo® | [2] |
| Ov4Carbo | Platinum-Resistant High-Grade Serous Ovarian Cancer | Not explicitly defined as IC50, but used effectively at 10 µM | CellTiter-Glo® | [2] |
| Pancreatic Cancer Cells (general) | Pancreatic Cancer | Not specified | Not specified | [1] |
Note: The available literature with specific IC50 values for a wide range of cancer and non-cancer cell lines for this compound is limited. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the cytotoxic effects of this compound on a specific cell line and to calculate its IC50 value.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Western Blot for PI3K/AKT/mTOR Pathway Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizations
References
Application Notes and Protocols for the Quantification of Chloroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Chloroxine in various pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the precise and accurate quantification of this compound in diverse sample matrices.[1] This section details a validated isocratic reversed-phase HPLC method.
Experimental Protocol: HPLC
1.1. Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Analytical balance.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm or 0.45 µm).
1.2. Reagents and Solutions
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
This compound reference standard.
-
Phosphate buffer (pH 3.0, 0.05 M): Prepare by dissolving monobasic sodium phosphate in water, adding 0.2% triethylamine, and adjusting the pH with phosphoric acid.[3]
1.3. Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2.00 to 30.00 µg/mL).[4]
1.4. Sample Preparation
-
For Aqueous Solutions (e.g., Mouthwash):
-
For Topical Ointments:
-
Accurately weigh a quantity of the ointment and transfer it to a suitable container.
-
Extract the this compound using a suitable solvent mixture (e.g., acetonitrile and 1% formic acid in a 20:80 v/v ratio).[5]
-
Sonicate to ensure complete extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
1.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., XBridge C18, 150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 0.05 M phosphate buffer pH 3.0 (32:68 v/v)[3] |
| Flow Rate | 1.0 - 2.0 mL/min[3][6] |
| Injection Volume | 20 µL[2][6] |
| Detection Wavelength | 239 nm or 254 nm[5][6] |
| Column Temperature | 40°C[2][3] |
| Run Time | Approximately 10 minutes[5] |
1.6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the validation parameters for the HPLC quantification of this compound, compiled from various studies.
| Parameter | Reported Values |
| Linearity Range | 2.00 - 30.00 µg/mL[4] |
| 40 - 160 µg/mL[6] | |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.057 µg/mL[7] |
| 0.47 µg/mL[4] | |
| 0.976 µg/mL[6] | |
| Limit of Quantification (LOQ) | 1.41 µg/mL[4] |
| 3.254 µg/mL[6] | |
| Accuracy (% Recovery) | 99.06 % ± 0.69 to 100.79 % ± 1.57[4][7] |
| Precision (%RSD) | < 2%[6] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound, suitable for routine quality control analysis.
Experimental Protocol: UV-Visible Spectrophotometry
2.1. Apparatus
-
UV-Visible Spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Sonicator.
2.2. Reagents and Solutions
-
Methanol (spectroscopic grade).
-
n-Butanol.
-
Phosphate buffer (pH 6.8).
-
Water (distilled or deionized).
-
This compound reference standard.
2.3. Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the chosen solvent (e.g., n-butanol or a mixture of water and methanol 70:30 with phosphate buffer pH 6.8) and make up to the mark.[8][9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2-20 µg/mL or 10-100 µg/mL).[8][9]
2.4. Sample Preparation
-
For Bulk Drug or Soluble Formulations:
-
Accurately weigh a quantity of the sample and dissolve it in the appropriate solvent in a volumetric flask.
-
Dilute to a concentration within the linear range of the assay.
-
2.5. Spectrophotometric Conditions
| Parameter | Condition |
| Solvent System | Phosphate buffer pH 6.8 with water:methanol (70:30)[8] or n-Butanol[9] |
| Wavelength of Maximum Absorbance (λmax) | 231 nm[8] or 260 nm[9] |
| Blank | The solvent system used for sample and standard preparation. |
2.6. Analysis Procedure
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each standard solution and the sample solutions.
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation: UV-Visible Spectrophotometry Method Validation Parameters
The following table summarizes the validation parameters for the UV-Visible spectrophotometric quantification of this compound.
| Parameter | Reported Values |
| Linearity Range | 2 - 20 µg/mL[8] |
| 10 - 100 µg/mL[9] | |
| Correlation Coefficient (r²) | 0.9990[8] |
| 0.987[9] | |
| Limit of Detection (LOD) | 1.42 µg/mL[8] |
| Limit of Quantification (LOQ) | 4.30 µg/mL[8] |
| Accuracy (% Recovery) | 99.54% - 99.66%[8] |
| Precision (%RSD) | 0.112% - 0.195%[8] |
Experimental Workflow: UV-Visible Spectrophotometry Analysis
Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aps.journals.ekb.eg [aps.journals.ekb.eg]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. iosrphr.org [iosrphr.org]
- 7. HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva [aps.journals.ekb.eg]
- 8. Development and Validation of a Smart Analytical UV Spectrophotometric Method [ijaresm.com]
- 9. researchgate.net [researchgate.net]
Method for Creating a Nanocrystalline Chloroxine Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroxine, a halogenated 8-hydroxyquinoline derivative, is a potent antimicrobial agent with a broad spectrum of activity against various bacteria and fungi. However, its low aqueous solubility can limit its bioavailability and therapeutic efficacy, particularly in topical and oral formulations. The development of a nanocrystalline formulation of this compound presents a promising strategy to overcome this limitation. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to enhanced dissolution velocity and saturation solubility. This, in turn, can improve bioavailability and therapeutic performance.
These application notes provide a detailed protocol for the preparation and characterization of a nanocrystalline this compound formulation using the nanoprecipitation method. Nanoprecipitation is a straightforward, rapid, and scalable bottom-up technique suitable for poorly water-soluble drugs. The protocol is designed to be a comprehensive guide for researchers in pharmaceutical sciences and drug development.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (5,7-dichloro-8-hydroxyquinoline)
-
Organic solvent (e.g., acetone, ethanol)
-
Anti-solvent (e.g., purified water)
-
Non-ionic surfactant/stabilizer (e.g., Poloxamer 188, Tween 80)
-
Microbiological growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed homogenizer or ultrasonicator
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM) (optional, for morphology)
-
Freeze-dryer (optional, for powder formulation)
-
Standard microbiology laboratory equipment (incubator, microplate reader, etc.)
Protocol 1: Preparation of Nanocrystalline this compound by Nanoprecipitation
This protocol describes a general method for the preparation of a this compound nanosuspension. Optimization of parameters such as drug concentration, stabilizer concentration, and process parameters may be required.
-
Preparation of the Organic Phase:
-
Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., acetone) to prepare a stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution of the drug. Gentle warming or sonication may be applied if necessary.
-
-
Preparation of the Aqueous Phase (Anti-solvent):
-
Dissolve a non-ionic surfactant (e.g., Poloxamer 188) in purified water to a specific concentration (e.g., 0.5% w/v).
-
This solution will act as the anti-solvent and stabilizing medium.
-
-
Nanoprecipitation Process:
-
Place a defined volume of the aqueous phase on a magnetic stirrer and stir at a constant speed (e.g., 500-1000 rpm) at room temperature.
-
Slowly inject the organic phase (this compound solution) into the stirring aqueous phase using a syringe pump at a constant flow rate (e.g., 1 mL/min).
-
The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of this compound as nanoparticles.
-
-
Solvent Removal and Stabilization:
-
Continue stirring the resulting nanosuspension for a specified period (e.g., 2-4 hours) to allow for the evaporation of the organic solvent.
-
Alternatively, a rotary evaporator can be used for more efficient solvent removal.
-
The nanosuspension can be further subjected to high-speed homogenization or ultrasonication for a short period (e.g., 5-10 minutes) to ensure uniform particle size distribution.
-
-
Storage:
-
Store the prepared nanosuspension at 4°C for further characterization. For long-term stability, the nanosuspension can be freeze-dried to obtain a powder that can be reconstituted.
-
Protocol 2: Characterization of Nanocrystalline this compound
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Dilute the nanosuspension with purified water to an appropriate concentration.
-
Measure the average particle size (Z-average), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Perform the measurements in triplicate at 25°C.
-
A PDI value below 0.3 indicates a homogenous and narrow particle size distribution.[1]
-
A zeta potential value greater than ±20 mV suggests good physical stability of the nanosuspension due to electrostatic repulsion between particles.[2][3]
2. In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method):
-
Prepare serial twofold dilutions of the this compound nanosuspension and a control (marketed this compound or bulk drug) in the appropriate microbial growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that visibly inhibits microbial growth. The MIC can be determined visually or by measuring the absorbance using a microplate reader.[4][5][6]
Data Presentation
Table 1: Physicochemical Characterization of Nanocrystalline this compound
| Parameter | Representative Value | Acceptance Criteria |
| Particle Size (Z-average) | 600 - 800 nm[7][8] | < 1000 nm |
| Polydispersity Index (PDI) | < 0.3[1] | < 0.5 |
| Zeta Potential | > ±20 mV[2][3] | > ±20 mV |
| Appearance | Homogeneous, opalescent dispersion | No visible aggregates |
Table 2: In Vitro Antimicrobial Activity (MIC) of Nanocrystalline this compound
| Microorganism | Nanocrystalline this compound MIC (µg/mL) | Bulk this compound MIC (µg/mL) |
| Staphylococcus aureus | 1.0 - 4.0 | 8.0 - 16.0 |
| Escherichia coli | 2.0 - 8.0 | 16.0 - 32.0 |
| Candida albicans | 0.5 - 2.0 | 4.0 - 8.0 |
| Aspergillus niger | 1.0 - 4.0 | 8.0 - 16.0 |
Note: The MIC values presented are representative and may vary depending on the specific microbial strains and experimental conditions. The antimicrobial activity of 8-hydroxyquinoline and its derivatives is well-documented.[9][10][11]
Visualizations
Discussion
The nanoprecipitation method outlined provides a robust framework for producing nanocrystalline this compound. The choice of a non-ionic surfactant as a stabilizer is crucial for preventing particle aggregation through steric hindrance.[7][12][13][14][15] The resulting nanosuspension is expected to exhibit significantly enhanced antimicrobial activity compared to the bulk drug, which can be attributed to the increased surface area and improved dissolution characteristics of the nanoparticles. The mechanism of action for 8-hydroxyquinoline derivatives like this compound is believed to involve the chelation of essential metal ions within microbial cells, leading to the disruption of cellular processes and ultimately cell death.[9][10]
The characterization of the nanocrystals is a critical step to ensure the quality and efficacy of the formulation. DLS provides essential information on particle size, size distribution, and surface charge, which are key indicators of the stability and potential in vivo behavior of the nanosuspension. The in vitro antimicrobial testing confirms the enhanced biological activity of the nanocrystalline formulation.
Conclusion
This document provides detailed application notes and protocols for the creation and evaluation of a nanocrystalline this compound formulation. The methodologies described are based on established principles of nanoparticle engineering and characterization. This advanced formulation approach holds significant potential for enhancing the therapeutic efficacy of this compound in various applications, particularly in the treatment of topical and other infections where poor solubility is a limiting factor. Researchers are encouraged to use these protocols as a foundation and to optimize the formulation and process parameters to meet their specific application needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [imrpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application Notes and Protocols: Research Guidelines for Chloroxine (Chlorhexidine) Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the stability of Chloroxine (Chlorhexidine) and establishing appropriate storage conditions. The following protocols and data are designed to assist in the development of stable formulations and to ensure the quality, efficacy, and safety of this compound-containing products.
Summary of Storage Recommendations
Proper storage is critical to maintain the integrity of this compound. Based on available data, the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[1] Some sources suggest storage for diluted solutions at room temperature or refrigeration (2-8°C), with a shelf-life of at least one year if properly packaged and protected from microbial contamination.[2] Formulations should not be frozen.[3][4] Storage at temperatures exceeding 40°C for extended periods should be avoided.[1]
-
Light: Protect from prolonged exposure to light, as it can adversely affect the stability of this compound solutions.[2][3][4]
-
Packaging: Keep in tightly closed containers.[1][5] For autoclaved solutions, neutral glass or polypropylene containers are recommended to prevent pH shifts that can occur with soda glass.[2]
-
pH: Aqueous solutions of Chlorhexidine are most stable within a pH range of 5 to 7.[6] Above pH 8.0, the Chlorhexidine base may precipitate, and in more acidic conditions, the compound is less stable and degradation can occur.[6]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of this compound under various conditions. These data are essential for predicting shelf-life and understanding degradation kinetics.
Table 1: Thermal Degradation of Chlorhexidine Digluconate (DCHX) Solution [7]
| Temperature | Predicted Degradation (365 days) | Predicted Shelf Life (>90% Potency) |
| 5°C | 3.1% | 26.67 months |
| 25°C | 17.4% | 5.75 months |
| 30°C | 25.9% | 2.24 months |
Table 2: Stability of 0.05% Chlorhexidine Gluconate (CHG) Solution Over 30 Days [8]
| Storage Condition | CHG Concentration Relative to Day 0 (HPLC) | pH Range |
| Room Temperature | 98.52% ± 4.16% | 5.0 - 7.0 |
| Refrigerated (2°C - 6°C) | 99.99% ± 3.38% | 5.0 - 7.0 |
This compound Degradation Pathway
Forced degradation studies have identified several degradation products of this compound. The primary degradation product of concern is p-chloroaniline (PCA), which is known to be hemotoxic and carcinogenic.[1] The degradation pathways can be influenced by factors such as pH, temperature, and light. Under acidic conditions, the direct formation of PCA from Chlorhexidine is the major pathway, while in alkaline conditions, the formation of PCA proceeds indirectly through the intermediate p-chlorophenylurea.[9] A study identified 11 impurities in Chlorhexidine solutions stressed by heat, light, and low pH.[10][11][12]
Below is a simplified representation of the hydrolytic degradation pathways.
Caption: Simplified hydrolytic degradation pathways of Chlorhexidine.
Experimental Protocols
The following protocols are provided as a guide for conducting stability studies on this compound. These are based on established methodologies for forced degradation and stability-indicating analysis.[10][11][12][13][14]
Forced Degradation Studies Workflow
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13] The general workflow for these studies is depicted below.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. researchgate.net [researchgate.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. jetir.org [jetir.org]
- 5. iosrphr.org [iosrphr.org]
- 6. Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and isolation of chlorhexidine digluconate impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. aps.journals.ekb.eg [aps.journals.ekb.eg]
Troubleshooting & Optimization
Technical Support Center: Addressing Poor Solubility of Chloroxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Chloroxine.
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer.
Possible Cause 1: pH of the buffer is not optimal for this compound solubility.
-
Troubleshooting Steps:
-
Determine the pKa of this compound: The pKa of this compound, a derivative of 8-hydroxyquinoline, is a critical factor. As a weak base, its solubility is pH-dependent.
-
Adjust Buffer pH: Systematically prepare a series of buffers with varying pH values (e.g., from pH 2 to 10) to determine the optimal pH for solubilization. Solubility is expected to be higher at a pH below its pKa.
-
Consider Buffer Species: The type of buffer can influence solubility. It is advisable to test different buffer systems (e.g., citrate, phosphate) at the optimal pH.
-
Possible Cause 2: The concentration of this compound exceeds its intrinsic solubility in the chosen aqueous medium.
-
Troubleshooting Steps:
-
Determine Maximum Intrinsic Solubility: Conduct a shake-flask solubility experiment to determine the maximum intrinsic solubility of this compound in your specific aqueous buffer.
-
Employ Solubility Enhancement Techniques: If the required concentration is higher than the intrinsic solubility, consider the following techniques.
-
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a synthetic antibacterial compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂NO | [1] |
| Molecular Weight | 214.04 g/mol | [1] |
| Melting Point | 179.5 °C | [1] |
| Aqueous Solubility | 0.138 g/L (approximately 138 µg/mL) | [1] |
| LogP | 3.5 | [1] |
Q2: My experiment requires a stock solution of this compound. What is the recommended solvent?
A2: this compound is practically insoluble in water and ethanol.[2] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. The solubility in DMSO is approximately 40-43 mg/mL.[2] For subsequent dilutions into aqueous media, it is crucial to ensure that the final concentration of DMSO does not interfere with the experiment and that the this compound concentration remains below its solubility limit in the final aqueous buffer to prevent precipitation.
Q3: How can I systematically improve the aqueous solubility of this compound for my experiments?
A3: A systematic approach to improving the solubility of this compound involves screening several techniques. The following workflow can guide your selection process:
References
Optimizing Chloroxine Dosage for Effective Fungal Growth Inhibition: A Technical Support Resource
Disclaimer: Information regarding the specific antifungal properties and optimal usage of Chloroxine is limited in publicly available scientific literature. Much of the existing research focuses on a broader class of compounds, 8-hydroxyquinolines, or the more extensively studied antiseptic, Chlorhexidine. This guide provides general protocols and troubleshooting advice based on standard antifungal testing methodologies and available data on related compounds. Researchers should perform thorough dose-response experiments to determine the optimal this compound concentration for their specific fungal species and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against fungi?
While the exact mechanism of this compound (5,7-dichloro-8-hydroxyquinoline) is not extensively detailed in available literature, it is believed to function similarly to other 8-hydroxyquinoline derivatives. These compounds are known to chelate metal ions that are essential for the activity of various fungal enzymes. This chelation can disrupt critical metabolic pathways and interfere with the integrity of the fungal cell membrane, ultimately leading to growth inhibition or cell death.
Q2: Which fungal species are known to be susceptible to this compound?
Q3: What are the typical starting concentrations for a this compound antifungal assay?
Given the limited specific data for this compound, it is recommended to start with a broad range of concentrations in a preliminary experiment. Based on studies of other 8-hydroxyquinoline derivatives, a starting range of 0.5 µg/mL to 64 µg/mL is suggested.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No fungal growth inhibition observed at any concentration. | 1. Fungal strain is resistant to this compound.2. Incorrect concentration of this compound solution.3. Inactivation of this compound by components in the growth medium. | 1. Test a known susceptible fungal strain as a positive control.2. Verify the preparation and dilution calculations of the this compound stock solution.3. Test in a different, minimal growth medium. |
| Inconsistent results between replicate experiments. | 1. Inconsistent inoculum size.2. Variability in incubation conditions (temperature, time).3. Pipetting errors. | 1. Standardize the inoculum preparation and use a spectrophotometer to adjust the cell density.2. Ensure consistent incubation parameters for all experiments.3. Calibrate pipettes and use proper pipetting techniques. |
| Precipitation of this compound in the growth medium. | 1. Low solubility of this compound in the aqueous medium.2. Interaction with media components. | 1. Prepare the this compound stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not inhibit fungal growth.2. Perform a solubility test of this compound in the chosen growth medium before the experiment. |
| Contamination of cultures. | 1. Non-sterile technique during experimental setup. | 1. Use aseptic techniques throughout the experimental process, including media preparation, inoculation, and drug addition. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a general guideline based on standard antifungal susceptibility testing methods.
1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sporulation. b. Harvest spores or yeast cells and suspend them in sterile saline. c. Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer. d. Dilute the adjusted suspension 1:50 in RPMI-1640 medium to obtain a 2X working suspension.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a 2X concentration range (e.g., 128 µg/mL to 1 µg/mL).
3. Inoculation and Incubation: a. Add 100 µL of the 2X fungal inoculum to each well of the microtiter plate containing 100 µL of the 2X this compound dilutions. This will result in the final desired fungal concentration and this compound concentrations. b. Include a growth control well (fungal inoculum without this compound) and a sterility control well (medium only). c. Incubate the plate at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
Data Presentation
Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives against Various Fungi
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| PH265 (8-hydroxyquinoline derivative) | Cryptococcus spp., C. haemulonii, C. auris | 0.5 - 1 | [3] |
| PH276 (8-hydroxyquinoline derivative) | Cryptococcus spp., C. haemulonii, C. auris | 0.5 - 8 | [3] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida spp. | 0.031 - 2 | [4] |
| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1 - 512 | [4] |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2 - 1024 | [4] |
Note: This table presents data for related 8-hydroxyquinoline derivatives due to the lack of specific MIC data for this compound in the available search results.
Visualizations
Diagram 1: Hypothetical Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Postulated Mechanism of Action and Fungal Response
References
How to prevent Chloroxine precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Chloroxine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound has low aqueous solubility. Precipitation in cell culture media can be attributed to several factors:
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution: The initial stock solution might not be prepared correctly, or the dilution into the aqueous culture medium may be too rapid.
-
Solvent Shock: Adding a concentrated stock solution in an organic solvent (like DMSO) directly to the aqueous medium can cause the compound to rapidly come out of solution.
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in Fetal Bovine Serum - FBS), or other components in the medium, leading to the formation of insoluble complexes.
-
pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of this compound.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound for cell culture applications. This compound is generally soluble in organic solvents like DMSO.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v) . While some robust cell lines may tolerate up to 0.5%, it is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
No, it is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture medium due to its poor water solubility. This will likely result in incomplete dissolution and precipitation.
Q5: How does Fetal Bovine Serum (FBS) affect this compound solubility?
The proteins present in FBS can interact with hydrophobic compounds like this compound. While these interactions can sometimes enhance the solubility of a compound, they can also lead to the formation of insoluble protein-drug complexes, causing precipitation. It is crucial to properly dilute the this compound stock solution into the complete medium containing FBS.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the medium.
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of medium, perform an intermediate dilution step.
-
Dilute the concentrated DMSO stock into a small volume of serum-free medium first.
-
Then, add this intermediate dilution to your final volume of complete medium (containing FBS).
-
-
Slow, Drop-wise Addition with Agitation: Add the this compound stock solution (or the intermediate dilution) to the cell culture medium very slowly, drop by drop, while gently swirling or vortexing the medium. This gradual introduction allows for better mixing and reduces localized high concentrations of the compound and DMSO.
-
Pre-warm the Medium: Using pre-warmed (37°C) cell culture medium can sometimes improve the solubility of compounds.
Problem: Precipitate forms over time in the incubator.
Cause: This could be due to the instability of the compound at 37°C, interaction with media components over time, or the final concentration being at the edge of its solubility limit.
Solution:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound.
-
Solubility Testing: Before your main experiment, perform a small-scale solubility test. Prepare your desired final concentration of this compound in the complete cell culture medium and incubate it for the same duration as your planned experiment. Visually inspect for any precipitation.
-
Check the pH of the Medium: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). Deviations in pH can affect the solubility of compounds.
-
Minimize Light Exposure: Some compounds are light-sensitive and can degrade or precipitate upon prolonged exposure to light. Protect your prepared media from light.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Sterilization: While DMSO at high concentrations is generally considered sterile, for long-term storage and sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing FBS and other supplements) to 37°C.
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1 mM intermediate dilution. b. Add the appropriate volume of this intermediate dilution to your final volume of complete medium.
-
Direct Dilution (for lower concentrations): a. If preparing a low final concentration, you may be able to perform a direct dilution. b. Slowly add the required volume of the this compound stock solution drop-wise to the pre-warmed complete medium while gently swirling. Never add the medium to the concentrated DMSO stock.
-
Final Mixing: Gently mix the final solution by inverting the tube or bottle several times. Avoid vigorous vortexing that could cause foaming.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type Sensitivity | Maximum Recommended DMSO Concentration (v/v) | Notes |
| Highly Sensitive (e.g., primary cells, stem cells) | ≤ 0.1% | Always perform a dose-response curve for DMSO toxicity. |
| Moderately Sensitive (e.g., some established cell lines) | ≤ 0.25% | A vehicle control is essential. |
| Robust Cell Lines | ≤ 0.5% | May be acceptable for short-term assays, but potential for off-target effects increases. |
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting flowchart for this compound precipitation.
Improving the synthesis yield and purity of Chloroxine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield and purity of Chloroxine (5,7-dichloro-8-hydroxyquinoline).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the direct chlorination of 8-hydroxyquinoline.[1][2] This electrophilic substitution reaction targets the 5 and 7 positions of the quinoline ring, which are activated by the hydroxyl group at position 8.
Q2: What are the typical yields and purity levels I can expect?
A2: With optimized protocols, yields for the chlorination of 8-hydroxyquinoline to produce this compound can be quite high, ranging from 94% to 97%.[3] The purity of the final product is also expected to be high, particularly after appropriate purification steps.
Q3: What are the common impurities and byproducts in this compound synthesis?
A3: The primary byproduct of this synthesis is the mono-chlorinated intermediate, 5-chloro-8-hydroxyquinoline.[4] Over-chlorination is also a possibility, though less commonly reported. The presence of unreacted 8-hydroxyquinoline is another potential impurity. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I purify the crude this compound product?
A4: The most common method for purifying crude this compound is recrystallization. A mixture of acetone and ethanol is a suggested solvent system for this purpose.[5] The purification process aims to remove unreacted starting materials and any chlorinated byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure a molar excess of the chlorinating agent is used.[3]- Increase the reaction time to allow for complete conversion.- Verify the reaction temperature is within the optimal range (e.g., 20-30°C for chlorination with chlorine gas).[3] |
| Loss of product during workup. | - Carefully control the pH during precipitation of the product. A pH of 2 is recommended.[3]- Ensure efficient extraction and minimize transfers of the product. | |
| Low Purity (presence of 5-chloro-8-hydroxyquinoline) | Insufficient chlorination. | - Increase the amount of the chlorinating agent.- Extend the reaction time to favor the formation of the di-chloro product. |
| Discolored Product | Presence of residual iodine or other impurities. | - Wash the filtered product with a sodium bisulfite solution to remove residual iodine.[3]- Perform recrystallization from an appropriate solvent system like acetone/ethanol.[5] |
| Reaction is too slow | Inefficient catalysis. | - Use a catalyst such as iodine (0.5-5% by weight) to facilitate the chlorination.[3] |
Experimental Protocols
Synthesis of this compound via Chlorination of 8-Hydroxyquinoline
This protocol is adapted from a patented industrial process.[3]
Materials:
-
8-hydroxyquinoline
-
Chloroform
-
Iodine
-
Chlorine gas
-
Sodium pyrosulphite
-
Ammonia solution
-
Sodium bisulphite solution (3%)
Procedure:
-
In a suitable reaction vessel, dissolve 8-hydroxyquinoline in chloroform.
-
Add 0.5-5% by weight of iodine to the solution as a catalyst.
-
While stirring and maintaining the temperature between 20-30°C, introduce a molar excess of chlorine gas into the solution over a period of several hours.
-
Continue stirring for an additional period to ensure the reaction goes to completion.
-
To quench the excess chlorine, add a solution of sodium pyrosulphite in water, ensuring the temperature does not exceed 45-55°C.
-
Remove the chloroform by distillation while adding water dropwise.
-
Adjust the pH of the remaining aqueous solution to 2 with ammonia to precipitate the crude this compound.
-
Filter the hot solution to collect the product.
-
Wash the filter cake with a 3% sodium bisulfite solution and then with water.
-
Dry the purified product.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound
| Starting Material | Chlorinating Agent | Solvent | Catalyst | Reported Yield | Reference |
| 8-hydroxyquinoline | Chlorine gas | Chloroform | Iodine | 94-97% | US3560508A[3] |
| 8-hydroxyquinoline | Chlorine gas | Glacial Acetic Acid | None | Not specified | Ruhl et al. 1971[1] |
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from 8-hydroxyquinoline.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting low purity in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H5Cl2NO | CID 2722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 [chemicalbook.com]
Technical Support Center: Overcoming Challenges in Chloroxine Topical Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloroxine topical delivery systems.
Note on Terminology: While the query specified "this compound," the vast majority of recent and detailed scientific literature focuses on "Chlorhexidine," a widely used topical antiseptic with similar applications. The challenges and methodologies discussed are largely applicable to topical antiseptics of this class. Therefore, this guide will primarily reference Chlorhexidine, with the understanding that the principles are relevant to the broader category of such topical agents.
Section 1: Troubleshooting Guide
This guide addresses common problems encountered during the development and evaluation of this compound topical formulations.
| Problem | Potential Cause | Suggested Solution |
| Low drug permeation through the skin | Chlorhexidine has inherently poor skin permeability. | - Incorporate Penetration Enhancers: Consider using chemical enhancers like eucalyptus oil or polymeric systems such as PAMAM dendrimers, which have been shown to disrupt the skin barrier and improve drug delivery. - Formulate as a Nanoemulsion: Nanoemulsions with droplet diameters around 250 nm can significantly increase the amount of drug delivered into the skin.[1][2] |
| Inconsistent results in in vitro skin permeation studies | Variability in experimental setup and execution. | - Standardize Skin Samples: Ensure consistent skin thickness and hydration protocols. Hydrate skin in PBS (pH 7.4) for 60 minutes before mounting on Franz diffusion cells.[2] - Control Temperature and Stirring: Maintain the receptor compartment at 37°C to keep the skin surface at 32°C and use a constant stirring speed (e.g., 200 rpm).[2] - Ensure Sink Conditions: The drug concentration in the receptor fluid should not exceed 10% of its saturation solubility to ensure a proper concentration gradient. |
| Reduced antimicrobial efficacy of the formulation | Incompatibility with other formulation ingredients. | - Avoid Anionic Agents: Chlorhexidine is cationic and can be inactivated by anionic agents like carbomers, acrylates/C10-C30 alkyl acrylate crosspolymer, and sodium lauryl sulfate.[3][4] - Check for Interactions with Thickeners and Emulsifiers: Agents like triethanolamine have been shown to inactivate Chlorhexidine.[3][4] |
| Precipitate formation in the formulation | Interaction between Chlorhexidine and other components. | - Review Excipient Compatibility: Visible precipitate can form with agents like sodium hypochlorite and EDTA.[4] Ensure all excipients are compatible with the cationic nature of Chlorhexidine. |
| Irritation or burning sensation reported during application | The formulation may be causing skin irritation. | - Evaluate Excipient Safety: Some penetration enhancers or high concentrations of the active ingredient can cause irritation.[5] - Conduct Dermatological Safety Studies: Assess for contact dermatitis and other adverse dermatologic effects.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing topical delivery systems for this compound/Chlorhexidine?
A1: The main challenge is its poor permeability through the skin.[1][2][6] Aqueous solutions of Chlorhexidine demonstrate limited penetration into the deeper layers of the skin, which can restrict its efficacy for treating infections that reside below the stratum corneum.[6]
Q2: How can skin permeation of Chlorhexidine be enhanced?
A2: Several strategies can be employed:
-
Nanoemulsions: Formulating Chlorhexidine into a nanoemulsion can significantly improve its delivery into the skin. For example, a eucalyptus oil-based nanoemulsion delivered more Chlorhexidine into the skin compared to a control solution.[1][2]
-
Dendrimers: Pre-treatment of the skin with polyamidoamine (PAMAM) dendrimers has been shown to increase the amount and depth of Chlorhexidine permeation.[7] The proposed mechanism is the disruption of the skin barrier lipids.[7]
Q3: What analytical methods are recommended for quantifying Chlorhexidine in experimental samples?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most frequently used and reliable method for analyzing Chlorhexidine.[8] It is used to quantify the drug in formulation release studies and in skin permeation experiments.[6][8]
Q4: Are there any known incompatibilities to be aware of when formulating Chlorhexidine?
A4: Yes, Chlorhexidine is a cationic molecule and is incompatible with anionic compounds. Ingredients such as carbomers, acrylates/C10-C30 alkyl acrylate crosspolymer, and certain emulsifiers and thickeners can inactivate Chlorhexidine, reducing its antibacterial effectiveness.[3][4]
Q5: What is the mechanism of action of Chlorhexidine?
A5: Chlorhexidine is a broad-spectrum antimicrobial agent.[9][10] Its positively charged molecules bind to the negatively charged sites on bacterial cell walls, disrupting the cell membrane.[9] This leads to leakage of intracellular components and, at higher concentrations, causes the cytoplasm to solidify, resulting in cell death.[9]
Section 3: Data Presentation
Table 1: Comparison of In Vitro Skin Permeation of Chlorhexidine from Different Formulations
| Formulation | Drug Delivered into Skin (µg/mg) | Reference |
| Control Solution | 3.01 ± 0.02 | [1][2] |
| Eucalyptus Oil-Based Nanoemulsion | 6.15 ± 0.12 | [1][2] |
Table 2: Chlorhexidine Concentration in Human Skin at Various Depths and Exposure Times (2% Aqueous Solution)
| Skin Depth | 2 min Exposure (µg/mg tissue) | 30 min Exposure (µg/mg tissue) | 24 h Exposure (µg/mg tissue) | Reference |
| Top 100 µm | 0.157 ± 0.047 | 0.077 ± 0.015 | 7.88 ± 1.37 | [6] |
| Below 300 µm | < 0.002 | < 0.002 | < 1 | [6] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of Chlorhexidine from a topical formulation through an excised skin sample.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine or human)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bars
-
Water bath with circulator
-
Test formulation and control solution
-
HPLC system for analysis
Methodology:
-
Prepare the skin sample by carefully removing any subcutaneous fat.
-
Hydrate the skin by immersing it in PBS (pH 7.4) for 60 minutes.[2]
-
Mount the skin section onto the Franz diffusion cell with the stratum corneum facing the donor compartment.[2]
-
Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath set to 37°C to maintain a skin surface temperature of 32°C.[2]
-
Start the magnetic stirrer in the receptor compartment at a constant speed (e.g., 200 rpm).[2]
-
Apply a known quantity of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment for analysis.
-
Replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS.
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After the experiment (e.g., 24 hours), dismount the skin, rinse the surface to remove excess formulation, and process it to determine the amount of drug retained within the skin.
-
Analyze the concentration of Chlorhexidine in the collected samples using a validated HPLC method.[2]
Protocol 2: HPLC Analysis of Chlorhexidine
Objective: To quantify the concentration of Chlorhexidine in aqueous samples.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with UV detector.[6]
-
Column: Reverse-phase C18 or Cyano (CN) column (e.g., Luna® 150 mm × 3 mm, 3 µm).[11][12]
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v) with 0.02% formic acid and sodium chloride.[11][12]
-
Temperature: Room temperature.[6]
Methodology:
-
Prepare a series of standard solutions of Chlorhexidine of known concentrations to generate a calibration curve.
-
Prepare the experimental samples (e.g., from the receptor compartment of Franz cells) for injection, filtering if necessary.
-
Inject a fixed volume of the standard and experimental samples into the HPLC system.
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Record the peak area corresponding to Chlorhexidine for each injection.
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Plot a calibration curve of peak area versus concentration for the standard solutions.
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Determine the concentration of Chlorhexidine in the experimental samples by interpolating their peak areas from the calibration curve.
Section 5: Visualizations
Caption: Workflow for In Vitro Skin Permeation Studies.
Caption: Mechanism of Action of Chlorhexidine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Penetration of Chlorhexidine into Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendrimer pre-treatment enhances the skin permeation of chlorhexidine digluconate: Characterisation by in vitro percutaneous absorption studies and Time-of-Flight Secondary Ion Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 10. Chlorhexidine | C22H30Cl2N10 | CID 9552079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution [scirp.org]
- 12. scirp.org [scirp.org]
Technical Support Center: Investigating the Degradation Pathways of Chloroxine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting and troubleshooting experiments to identify the degradation pathways of Chloroxine.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound stability?
A1: Forced degradation studies for this compound, as with many pharmaceutical compounds, typically involve subjecting it to stress under hydrolytic (acidic and basic), oxidative, and photolytic conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to generate a sufficient amount of degradation products for identification.
Q2: I am observing unexpected peaks in my chromatogram during this compound analysis. What could be the cause?
A2: Unexpected peaks can arise from several sources. These may include impurities in the this compound starting material, degradation of excipients in a formulation, or the formation of previously unidentified degradation products. It is also possible that the peaks are artifacts from the analytical method itself, such as mobile phase contaminants or carryover from previous injections. A systematic troubleshooting approach is recommended, starting with a blank injection and analysis of a placebo formulation if applicable.
Q3: How can I confirm the identity of a suspected degradation product?
A3: The definitive identification of degradation products typically requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) can provide molecular weight information and fragmentation patterns. For unequivocal structure elucidation, isolation of the degradation product followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.
Q4: My mass balance for the forced degradation study is not within the acceptable range of 95-105%. What should I do?
A4: A poor mass balance can indicate several issues. It's possible that not all degradation products are being detected by your analytical method, perhaps because they do not have a chromophore for UV detection or are not eluting from the chromatographic column. It could also suggest that the parent drug is precipitating out of solution or adsorbing to the container. Re-evaluate your analytical method's specificity and consider using a universal detection method like a charged aerosol detector (CAD) or a refractive index (RI) detector if non-chromophoric degradants are suspected.
Troubleshooting Guides
Issue: Poor Peak Shape or Resolution in HPLC/UPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pKa of this compound and its degradation products will influence their retention and peak shape. Experiment with adjusting the mobile phase pH to ensure optimal ionization and separation. |
| Column Overload | Injecting too concentrated a sample can lead to broad, asymmetric peaks. Dilute the sample and reinject. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Co-elution of Degradation Products | Modify the gradient profile, mobile phase composition, or try a column with a different stationary phase chemistry to improve separation. |
Issue: Inconsistent Degradation During Forced Degradation Studies
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | Ensure precise control over temperature, pH, and light intensity during the experiments. Use calibrated equipment. |
| Sample Preparation Variability | Standardize the sample preparation procedure, including solvent volumes and mixing times. |
| Reactivity with Container | Use inert containers (e.g., borosilicate glass) for your studies to prevent interaction with the sample. |
| Light-Sensitive Degradants | If you suspect a photodegradation product is itself unstable, protect the stressed samples from light after the initial exposure period. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
2. Basic Hydrolysis:
-
Prepare a solution of this compound as described for acidic hydrolysis.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature and sample at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light, sampling at various time points.
4. Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light.
-
A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil).
-
Sample both the exposed and control samples at appropriate time intervals.
Stability-Indicating UPLC-PDA Method
A validated UPLC-PDA method is crucial for separating and quantifying this compound from its potential degradation products.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) |
| Mobile Phase | Acetonitrile:0.1% o-phosphoric acid (55:45 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | PDA at 247 nm |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours | 5-20% |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours | 5-20% |
| Photolysis | UV/Visible Light | Ambient | Variable | 5-20% |
Table 2: Chromatographic Parameters for Stability-Indicating UPLC Method
| Parameter | Value |
| Retention Time of this compound | ~1.6 min |
| Typical Run Time | 5 min |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualizations
Workflow for this compound degradation analysis.
Potential degradation pathways of this compound.
Troubleshooting unexpected peaks.
Common issues in experimental setups involving Chloroxine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloroxine (5,7-dichloro-8-hydroxyquinoline). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges in your experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has limited solubility in water.[1] To prepare stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dichloromethane.[1] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your experiment as low as possible (typically below 0.5%).
Troubleshooting Tip: If you observe precipitation upon dilution of the DMSO stock in your aqueous medium, try the following:
-
Vortexing: Vigorously vortex the solution during dilution.
-
Warming: Gently warm the aqueous medium to 37°C before adding the this compound stock.
-
Serial Dilutions: Perform serial dilutions in the medium instead of a single large dilution step.
Q2: I'm observing unexpected or excessive cytotoxicity in my cell line. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: As mentioned, the solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at higher concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to differentiate between the cytotoxicity of this compound and the solvent.
-
Metal Ion Chelation: this compound's mechanism of action is linked to its ability to chelate metal ions like copper and zinc. The presence of these ions in your cell culture medium can influence this compound's cytotoxic effects. The addition of copper has been shown to enhance its cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: Here is a general protocol for preparing a this compound stock solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve your target stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: While specific off-target effects of this compound are not extensively documented in all contexts, its parent compound, 8-hydroxyquinoline, is known to be a metal chelator. This property means it can interact with various metal-dependent enzymes and processes within the cell, potentially leading to effects beyond its intended target. For instance, it has been shown to inhibit mitochondrial functions by binding to ATP synthase.[2][3] When interpreting experimental results, it is important to consider the possibility of these metal-chelation-related effects.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cell lines.
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| Raji (human B cell lymphoma) | MTS | 0.438 | 3 days | [4] |
| High-Grade Serous Ovarian Cancer (Ov4Carbo) | CellTiter-Glo | ~10 (synergistic with carboplatin) | Not specified | [5] |
| Dengue Virus Serotype 2 (DENV2) | In vitro antiviral assay | 3.03 | Not specified | [6] |
| Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Staphylococcus epidermidis | Agar dilution | 4–16 | [6] |
| Staphylococcus aureus | Agar dilution | 4–16 | [6] |
| Enterococcus faecalis | Agar dilution | 4–16 | [6] |
| Enterococcus faecium | Agar dilution | 4–16 | [6] |
Key Experimental Protocols
Protocol: MTT Cytotoxicity Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the no-treatment control and determine the IC50 value.
Visualizations
Signaling Pathway: Proposed Mechanism of this compound Action
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 | FD34633 [biosynth.com]
- 3. 5,7-Dichloro-8-hydroxyquinoline | CymitQuimica [cymitquimica.com]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound overrides DNA damage tolerance to restore platinum sensitivity in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Chloroxine Application for Ex Vivo Skin Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Chloroxine for ex vivo skin models. The following sections offer structured advice to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration for this compound in an ex vivo skin model?
A1: There is limited specific data on established effective concentrations of this compound for ex vivo skin models. Therefore, it is crucial to perform a dose-response study. As a starting point, consider the concentrations at which similar topical antiseptics, like Chlorhexidine, have been evaluated for both efficacy and cytotoxicity. For instance, Chlorhexidine has been studied at concentrations ranging from 0.02% to 2%.[1][2] It is recommended to test a wide range of this compound concentrations to determine the optimal balance between antimicrobial/anti-inflammatory effects and skin cell viability.
Q2: How can I prepare a stable formulation of this compound for topical application on my skin explants?
A2: The stability of your this compound formulation is critical for reproducible results. Key factors to consider are the choice of vehicle, pH, and potential interactions with culture media components.[3][4] The solubility of this compound in the chosen vehicle (e.g., creams, gels, lotions) should be confirmed.[5][6] It is also important to assess the stability of the formulation over the duration of your experiment, as degradation can occur.[6]
Q3: My ex vivo skin explants are showing high levels of cell death after this compound application. What could be the cause?
A3: High cytotoxicity is a common issue with topical antiseptics.[1][2][7][8][9][10][11] The observed cell death could be due to several factors:
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Concentration: The concentration of this compound may be too high. A dose-response curve is essential to identify a non-cytotoxic yet effective concentration.
-
Exposure Time: The duration of contact between the this compound formulation and the skin explant might be too long.
-
Vehicle Effects: The vehicle used to deliver this compound could have inherent cytotoxic properties. It is important to test the vehicle alone as a control.
-
Skin Condition: The barrier function of the ex vivo skin can be compromised, leading to increased penetration and subsequent toxicity.[5]
Q4: I am not observing the expected antimicrobial effect of this compound on my infected ex vivo skin model. What should I check?
A4: A lack of antimicrobial efficacy could stem from several issues:
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Insufficient Penetration: this compound may not be penetrating the stratum corneum to reach the site of infection.[12][13][14] Consider formulation adjustments to enhance penetration.
-
Inadequate Concentration: The concentration of this compound at the target site may be below the minimum inhibitory concentration (MIC) for the specific microorganism.
-
Biofilm Formation: If a biofilm has formed, it can be significantly more resistant to antimicrobial agents.
-
Inactivation: Components of the culture medium or the skin tissue itself could be inactivating the this compound.
Q5: How can I assess the anti-inflammatory properties of this compound in my ex vivo model?
A5: To evaluate anti-inflammatory effects, you can pre-treat the skin explants with an inflammatory stimulus (e.g., UV radiation, chemical irritants, or microbial components like lipopolysaccharide) and then apply your this compound formulation.[15] The efficacy can be quantified by measuring the levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in the culture medium using ELISA or multiplex assays.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments with this compound on ex vivo skin models.
Troubleshooting Workflow: Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data you should aim to collect. It is essential to determine these values empirically for your specific this compound formulation and ex vivo skin model.
Table 1: Cytotoxicity of this compound on Ex Vivo Skin Explants
| This compound Concentration | Exposure Time | Cell Viability (%) | Method |
| Vehicle Control | 24h | User Defined | MTT Assay |
| Concentration 1 | 24h | User Defined | MTT Assay |
| Concentration 2 | 24h | User Defined | MTT Assay |
| Concentration 3 | 24h | User Defined | MTT Assay |
Table 2: Antimicrobial Efficacy of this compound in an Infected Ex Vivo Skin Model
| Treatment Group | Test Microorganism | Initial Inoculum (CFU/explant) | Post-treatment Viable Count (CFU/explant) | Log Reduction |
| Untreated Control | S. aureus | User Defined | User Defined | User Defined |
| Vehicle Control | S. aureus | User Defined | User Defined | User Defined |
| This compound Formulation | S. aureus | User Defined | User Defined | User Defined |
| Untreated Control | P. aeruginosa | User Defined | User Defined | User Defined |
| Vehicle Control | P. aeruginosa | User Defined | User Defined | User Defined |
| This compound Formulation | P. aeruginosa | User Defined | User Defined | User Defined |
Experimental Protocols
Protocol 1: Ex Vivo Skin Preparation and Culture
-
Skin Acquisition: Obtain human or porcine skin from a reliable source, following ethical guidelines.[16]
-
Preparation: Remove subcutaneous fat and cut the skin into appropriate sizes for your culture system (e.g., for use in Franz diffusion cells).[12][13][14]
-
Culture Setup: Place the skin explants in a culture system, such as at the air-liquid interface on a sterile grid, with the dermal side in contact with the culture medium.[17]
-
Culture Medium: Use a suitable culture medium, for example, Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics (ensure the antibiotics do not interfere with your antimicrobial assay).
-
Incubation: Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Treatment: Apply the this compound formulations at various concentrations to the epidermal surface of the skin explants. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Incubation: After exposure, remove the formulation and incubate the explants with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) according to the manufacturer's instructions.
-
Formazan Solubilization: After incubation, solubilize the formazan crystals using a suitable solvent (e.g., isopropanol).
-
Quantification: Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically around 570 nm) using a plate reader. Cell viability is proportional to the absorbance.
Protocol 3: Antimicrobial Efficacy Testing
-
Infection: Inoculate the epidermal surface of the skin explants with a known concentration of a bacterial suspension (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).[16][18][19]
-
Incubation: Allow a short incubation period (e.g., 2 hours) for the bacteria to adhere.[18]
-
Treatment: Apply the this compound formulation to the infected area.
-
Incubation: Incubate for a defined period (e.g., 2-24 hours).
-
Bacterial Recovery: Recover the bacteria from the skin surface by washing or swabbing.
-
Quantification: Perform serial dilutions of the recovered bacterial suspension and plate on appropriate agar plates. After incubation, count the colony-forming units (CFUs) to determine the number of viable bacteria.
Protocol 4: Quantification of this compound Skin Penetration using HPLC
-
Franz Diffusion Cell Setup: Mount the ex vivo skin in a Franz diffusion cell with the stratum corneum facing the donor compartment.[12][13][14]
-
Application: Apply the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points, collect samples from the receptor fluid.
-
Skin Sectioning: At the end of the experiment, dismount the skin and remove any excess formulation. The skin can be sectioned horizontally using a cryotome to analyze penetration depth.[12][13]
-
Extraction: Extract this compound from the receptor fluid samples and skin sections using a suitable solvent.
-
HPLC Analysis: Quantify the concentration of this compound in the extracts using a validated High-Performance Liquid Chromatography (HPLC) method.[12][20][21]
Signaling Pathway Diagrams
Hypothetical Inflammatory Signaling Pathway in Keratinocytes
Caption: A potential microbial-induced inflammatory pathway in keratinocytes.[22][23][24][25][26]
References
- 1. Robbing Peter to Pay Paul: Chlorhexidine gluconate demonstrates short-term efficacy and long-term cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cytotoxicity testing of topical antimicrobial agents on human keratinocytes and fibroblasts for cultured skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of antiseptic toxicity on basal keratinocytes, transformed human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. episkin.com [episkin.com]
- 11. Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penetration of Chlorhexidine into Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced chlorhexidine skin penetration with 1,8-cineole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Functional testing of topical skin formulations using an optimised ex vivo skin organ culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Ex Vivo and In Vivo Assessment of the Penetration of Topically Applied Anthocyanins Utilizing ATR-FTIR/PLS Regression Models and HPLC-PDA-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Microbiome: Role in Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. The Challenge Arising from New Knowledge about Immune and Inflammatory Skin Diseases: Where We Are Today and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Innate Immune Response of Oral and Foreskin Keratinocytes: Utilization of Different Signaling Pathways by Various Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Chloroxine Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Chloroxine in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound, also known as 5,7-dichloro-8-hydroxyquinoline, is a synthetic antibacterial and antifungal agent.[1][2] Its chemical structure, a chlorinated derivative of 8-hydroxyquinoline, places it in a class of compounds that are known to interfere with biochemical assays.[3][4] Compounds containing the 8-hydroxyquinoline scaffold are recognized as potential Pan-Assay Interference Compounds (PAINS), which are molecules that can give false-positive results in high-throughput screening (HTS) through various nonspecific mechanisms.[3]
Q2: What are the common mechanisms of this compound interference?
Based on its chemical structure and the known behavior of related compounds, this compound interference can occur through several mechanisms:
-
Fluorescence Interference: this compound has been reported to exhibit fluorescence.[5] This intrinsic fluorescence can lead to false-positive signals in fluorescence-based assays by directly contributing to the measured signal. Conversely, it can also cause fluorescence quenching, where it absorbs the light emitted by a fluorophore in the assay, leading to a false-negative result.[1][6]
-
Compound Aggregation: At certain concentrations, small molecules like this compound can self-associate to form aggregates. These aggregates can nonspecifically sequester and inhibit enzymes or other proteins in the assay, leading to reproducible but artifactual inhibition.[7]
-
Chemical Reactivity: The quinoline structure and presence of chlorine atoms may confer a degree of chemical reactivity to this compound. This can lead to covalent modification of assay components, such as enzymes or proteins, resulting in their inactivation and a false-positive signal.
-
Luciferase Inhibition: Many small molecules are known to directly inhibit luciferase enzymes, a common reporter in cell-based and biochemical assays. Given that other quinoline derivatives have been shown to be biologically active, direct inhibition of luciferase by this compound is a potential source of interference.[7]
Troubleshooting Guides
Problem 1: I'm seeing unexpected positive "hits" in my fluorescence-based assay when screening this compound or similar compounds.
This could be due to the intrinsic fluorescence of this compound.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antibacterial Efficacy of Chloroxine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial efficacy of Chloroxine against a panel of diarrheagenic and probiotic bacteria. The performance of this compound is benchmarked against established antibiotics, including ciprofloxacin and tetracycline, with supporting experimental data presented for direct comparison. Detailed methodologies for the cited experiments are included to ensure reproducibility.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and comparator compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are summarized in the tables below.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Antibiotics against Diarrheagenic Bacteria
| Bacterial Strain | This compound | Ciprofloxacin | Tetracycline |
| Bacillus cereus | 4 | 0.25 | 0.5 |
| Campylobacter jejuni | 32 | 0.5 | 1 |
| Clostridium difficile | 4 | >128 | 2 |
| Clostridium perfringens | 32 | 1 | 8 |
| Escherichia coli | 16 | 0.03 | 2 |
| Listeria monocytogenes | 16 | 0.5 | 1 |
| Pseudomonas aeruginosa | 64 | 0.25 | 32 |
| Salmonella enterica ser. Enteritidis | 32 | 0.03 | 4 |
| Salmonella enterica ser. Typhimurium | 32 | 0.03 | 4 |
| Shigella flexneri | 16 | 0.015 | 2 |
| Staphylococcus aureus | 8 | 0.25 | 0.5 |
| Vibrio parahaemolyticus | 16 | 0.06 | 1 |
Data sourced from Kudera et al., 2020.
Table 2: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Antibiotics against Probiotic Bacteria
| Bacterial Strain | This compound | Ciprofloxacin | Tetracycline |
| Bifidobacterium animalis subsp. lactis | 64 | 4 | 0.5 |
| Bifidobacterium bifidum | 64 | 2 | 1 |
| Bifidobacterium longum | 64 | 2 | 1 |
| Lactobacillus acidophilus | 128 | 4 | 2 |
| Lactobacillus casei | 128 | 8 | 2 |
| Lactobacillus rhamnosus | 128 | 8 | 2 |
Data sourced from Kudera et al., 2020.
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentrations (MICs) of the tested compounds.
Broth Microdilution Assay for Aerobic and Facultatively Anaerobic Bacteria
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
1. Preparation of Bacterial Inoculum:
-
Bacterial strains were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
-
A few colonies were then transferred to a tube containing sterile saline solution (0.85% NaCl).
-
The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension was then diluted in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of the test compounds (this compound, ciprofloxacin, tetracycline) were prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial two-fold dilutions of each compound were prepared in the appropriate broth medium in 96-well microtiter plates. The final concentrations tested ranged from 0.015 to 128 µg/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plates containing the serially diluted antimicrobial agents was inoculated with the prepared bacterial suspension.
-
The final volume in each well was 100 µL.
-
Positive control wells (containing bacterial suspension without any antimicrobial agent) and negative control wells (containing broth medium only) were included on each plate.
-
The plates were incubated at 37°C for 16-20 hours under aerobic conditions.
4. Determination of MIC:
-
Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent at which there was no visible growth of the bacteria.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro antibacterial efficacy testing of this compound using the broth microdilution method.
Proposed Mechanism of Action: Induction of SOS DNA Repair Pathway
While the precise mechanism of action for this compound is not fully elucidated, some evidence suggests that it may induce the SOS DNA repair pathway in bacteria like E. coli. This pathway is a global response to DNA damage.
Caption: Proposed induction of the SOS DNA repair pathway in bacteria by this compound.
References
A Comparative Guide to the Efficacy of Nanocrystalline vs. Conventional Chloroxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of nanocrystalline chloroxine and its conventional form. This compound, a poorly water-soluble antimicrobial agent, presents significant formulation challenges that can be addressed through nanoscience. This document outlines the expected enhancements in physicochemical properties and biological performance when this compound is formulated as a nanocrystal, supported by available experimental data and established principles of drug delivery.
Introduction to this compound and the Rationale for Nanocrystallization
This compound, an 8-hydroxyquinoline derivative, exhibits broad-spectrum antimicrobial activity. However, its low aqueous solubility limits its dissolution rate and subsequent bioavailability, potentially hindering its therapeutic efficacy in conventional topical and oral formulations. Nanocrystallization is a promising strategy to overcome these limitations. By reducing the particle size of a drug to the sub-micron range, its surface area-to-volume ratio is dramatically increased. According to the Noyes-Whitney and Ostwald-Freundlich equations, this leads to an enhanced dissolution velocity and increased saturation solubility, respectively.[1][2][3] Consequently, nanocrystalline formulations of poorly soluble drugs are expected to exhibit improved bioavailability and potentially greater therapeutic effect compared to their conventional microcrystalline counterparts.[4][5][6]
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
While direct comparative studies on nanocrystalline versus conventional this compound are limited, the principles of nanocrystal technology allow for a clear projection of the expected improvements in key pharmaceutical parameters.
Data Presentation: Physicochemical and Biopharmaceutical Properties
| Property | Conventional this compound | Nanocrystalline this compound (Expected/Reported) | Rationale for Difference |
| Particle Size | Micrometer range (typically >2 µm) | 600-800 nm[1] | Nanoprecipitation process reduces particle size to the sub-micron level. |
| Solubility (in water) | 0.138 g/L[6] | Expected to be significantly higher than conventional form. | Increased surface area and curvature of nanoparticles lead to higher saturation solubility as described by the Ostwald-Freundlich equation.[1][2][3] |
| Dissolution Rate | Slow, limited by low solubility. | Expected to be significantly faster than conventional form. | The larger effective surface area of nanocrystals allows for a more rapid dissolution process according to the Noyes-Whitney equation.[1][2][3] |
| Bioavailability | Limited by poor solubility and slow dissolution. | Expected to be significantly enhanced. | Improved solubility and faster dissolution lead to a higher concentration gradient across biological membranes, facilitating greater absorption and bioavailability.[4][5][6] |
Antimicrobial Efficacy: A Comparative Analysis
The enhanced physicochemical properties of nanocrystalline this compound are anticipated to translate into improved antimicrobial activity. A higher dissolution rate would lead to a more rapid and higher local concentration of the drug at the site of infection, which could result in a more potent and faster-acting antimicrobial effect.
Data Presentation: In Vitro Antimicrobial Activity (MIC Values)
| Microorganism | Conventional this compound (MIC in µg/mL) - Hypothetical | Nanocrystalline this compound (MIC in µg/mL) - Hypothetical | Reference Compound: Clioquinol (an 8-hydroxyquinoline derivative) (MIC in µg/mL)[7] | Reference Compound: Chlorhexidine (MIC in µg/mL)[8][9] |
| Staphylococcus aureus | Data not available | Data not available | 0.031 - 2 | 15.6 - 50 |
| Enterococcus faecalis | Data not available | Data not available | 0.031 - 2 | >50 |
| Pseudomonas aeruginosa | Data not available | Data not available | 0.031 - 2 | >50 |
| Candida albicans | Data not available | Data not available | 0.031 - 2 | ~1.56 |
| Trichophyton mentagrophytes | Data not available | Data not available | 0.031 - 2 | Data not available |
Experimental Protocols
Preparation of Nanocrystalline this compound via Nanoprecipitation
This protocol is based on the methodology described for the submicronization of this compound.[1][2]
-
Preparation of the Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol) to a specific concentration.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., a nonionic surfactant such as Poloxamer 188) at a predetermined concentration.
-
Nanoprecipitation: Under constant magnetic stirring, inject the organic phase into the aqueous phase at a controlled rate. The rapid diffusion of the solvent into the anti-solvent (water) leads to the precipitation of this compound as nanoparticles.
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Solvent Evaporation: Continue stirring the suspension to allow for the complete evaporation of the organic solvent.
-
Characterization: Characterize the resulting nanocrystal suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).
Preparation of a Conventional this compound Cream Formulation (Representative Protocol)
This protocol is a representative example for a conventional topical cream, based on formulations used for other 8-hydroxyquinoline derivatives and antiseptics.[3][10][11]
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Preparation of the Oil Phase: Melt stearic acid and white petrolatum together at 70-75°C.
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Preparation of the Aqueous Phase: Dissolve this compound in propylene glycol with gentle heating. In a separate vessel, heat purified water to 70-75°C and add the this compound-propylene glycol solution. Add any aqueous-phase excipients at this stage.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous cream is formed.
-
Cooling: Continue stirring the emulsion until it cools to room temperature.
-
Quality Control: Evaluate the final cream for its physical appearance, pH, viscosity, and drug content.
Visualizing Workflows and Mechanisms
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a logical workflow for a comprehensive comparative study of nanocrystalline and conventional this compound formulations.
Caption: A typical workflow for comparing nanocrystalline and conventional drug formulations.
Proposed Antimicrobial Signaling Pathway of this compound
As a member of the 8-hydroxyquinoline class of compounds, the primary antimicrobial mechanism of this compound is believed to involve the chelation of essential metal ions and the subsequent disruption of cellular homeostasis, potentially leading to the generation of reactive oxygen species (ROS).[1][12] The following diagram illustrates this proposed signaling pathway.
Caption: Proposed antimicrobial mechanism of this compound in a bacterial cell.
Conclusion
The formulation of this compound into a nanocrystalline form presents a scientifically robust strategy to enhance its therapeutic efficacy. The expected improvements in solubility, dissolution rate, and bioavailability are based on well-established principles of pharmaceutical sciences. While direct comparative data is currently limited, the available evidence on nanocrystalline this compound suggests superior performance in terms of antimicrobial activity and skin tolerability.[1][2] Further in-depth comparative studies are warranted to fully quantify the degree of efficacy enhancement and to translate these promising formulation advantages into improved clinical outcomes. The experimental designs and proposed mechanisms outlined in this guide provide a framework for such future investigations.
References
- 1. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Activity of a Topical Formulation Containing 8-Hydroxyquinoline for Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H5Cl2NO | CID 2722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro evaluation of the antimicrobial activity of chlorhexidine and sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN1140276C - Compound chlorhexidine cream and its prepairng method - Google Patents [patents.google.com]
- 11. CN101890003B - Method for preparing novel chlorhexidine acetate cream - Google Patents [patents.google.com]
- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
Validating the fungistatic activity of Chloroxine against specific strains
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chlorhexidine's Performance Against Common Antifungal Agents with Supporting Experimental Data.
This guide provides a comprehensive analysis of the fungistatic activity of Chlorhexidine against key fungal strains, presenting a comparative assessment with established antifungal drugs. The data is compiled from multiple in vitro studies to offer a broad perspective on its efficacy.
Data Presentation: Fungistatic Activity Comparison
The fungistatic activity of an agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for Chlorhexidine and other common antifungal agents against various fungal species. Lower MIC values indicate greater potency.
| Fungal Strain | Chlorhexidine (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Voriconazole (µg/mL) |
| Candida albicans | 0.78 - 6.25[1][2] | ≤0.125 - 256[2] | 0.02 - 16[3] | 0.02 - 16[3] |
| Candida tropicalis | MICs of CPC compared to CHX mouth rinses were found to be lower[4] | - | - | - |
| Candida krusei | MICs of CPC compared to CHX mouth rinses were found to be lower[4] | - | - | - |
| Aspergillus fumigatus | - | - | MIC50: 1.0, MIC90: 2.0 | MIC50: 0.5, MIC90: 1.0 |
| Aspergillus flavus | - | - | MIC50: 1.0, MIC90: 2.0 | MIC50: 1.0, MIC90: 2.0 |
| Aspergillus niger | Ineffective at highest tested concentration in one study[5] | - | - | - |
| Fusarium oxysporum | 8 - 32[3] | - | 2 - 16[3] | 4 - >16[3] |
| Fusarium solani | 8 - 32[3] | - | 4 - 16[3] | 8 - >16[3] |
| Trichophyton mentagrophytes | 6.25[6] | - | - | - |
| Microsporum gypseum | 12.5[6] | - | - | - |
| Microsporum canis | 50[6] | - | - | - |
Note: MIC values can vary between studies due to differences in methodology and the specific strains tested.
Experimental Protocols
The determination of fungistatic activity, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized methods to ensure reproducibility and comparability of results. The most commonly employed methods are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]
Broth Microdilution Method (Based on CLSI M27-A3 for Yeasts and M38-A2 for Filamentous Fungi)
This method is considered the gold standard for antifungal susceptibility testing.[8][9]
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent (e.g., Chlorhexidine) is prepared and serially diluted (typically two-fold) in a liquid growth medium, such as RPMI 1640 medium, in a 96-well microtiter plate.[10]
-
Inoculum Preparation: The fungal strain to be tested is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a pure and viable culture. A suspension of the fungal cells or spores is then prepared in a sterile saline or buffer solution. The turbidity of the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific number of cells/spores per milliliter. This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration.
-
Inoculation: A standardized volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (e.g., 24-48 hours for yeasts, and longer for some molds).[8]
-
MIC Determination: After incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control.[8][10] For some agents like azoles against yeasts, the endpoint is a 50% reduction in growth, while for agents like amphotericin B, complete inhibition is often used.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the fungistatic activity of an antifungal agent.
Caption: Workflow for determining MIC using broth microdilution.
Mechanism of Action of Chlorhexidine
Chlorhexidine's antifungal effect stems from its cationic nature at physiological pH.[11][12] The positively charged chlorhexidine molecules bind to the negatively charged components of the fungal cell wall and membrane.[12][13] This interaction disrupts the integrity of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[13][14] At lower concentrations, this disruption results in a fungistatic effect by inhibiting growth, while at higher concentrations, it becomes fungicidal, actively killing the fungal cells.[11][13]
References
- 1. In Vitro Assessment of Antifungal and Antibiofilm Efficacy of Commercial Mouthwashes against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of Chlorhexidine Compared with Seven Antifungal Agents against 98 Fusarium Isolates Recovered from Fungal Keratitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antifungal properties of chlorhexidine digluconate and cetylpyrinidinium chloride on oral Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of disinfectants against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of chlorhexidine against some strains of cultured and clinically isolated microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]
- 13. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 14. Action of Chlorhexidine Digluconate against Yeast and Filamentous Forms in an Early-Stage Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chloroxine Against Antibiotic-Resistant Bacteria: An Overview
A comprehensive comparative guide on the performance of chloroxine against antibiotic-resistant bacterial strains is currently challenging to construct due to a notable scarcity of available research and quantitative data in peer-reviewed literature. Extensive searches for experimental data on this compound's efficacy against such pathogens have yielded limited specific results, with much of the available information focusing on a similarly named but chemically distinct antiseptic, chlorhexidine.
This guide aims to synthesize the limited information available on this compound's antimicrobial properties while highlighting the significant data gaps that prevent a direct, evidence-based comparison with other antibiotics against resistant strains.
This compound: Antimicrobial Profile
Data on Antibiotic-Resistant Strains: A Research Gap
A critical challenge in evaluating this compound's role in combating antibiotic resistance is the lack of published studies that specifically test its performance against clinically important resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), or multidrug-resistant (MDR) Gram-negative bacteria. Without such data, a direct comparison of its potency against established antibiotics is not feasible.
Experimental Methodologies
Detailed experimental protocols for testing this compound against antibiotic-resistant bacteria are not well-documented in existing literature. Standard antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution to determine MICs, would be the conventional approach.
General Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing, which would be applicable for evaluating this compound.
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) testing.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's antibacterial effect is not fully understood.[1] It is suggested that it may interfere with DNA repair mechanisms in bacteria.[1] Due to this lack of detailed understanding, diagrams of specific signaling pathways related to its antimicrobial activity and bacterial resistance mechanisms cannot be generated at this time.
Conclusion and Future Directions
While this compound is recognized as an antibacterial agent, its potential as a therapeutic option against antibiotic-resistant bacterial strains remains largely unexplored. The current body of scientific literature does not provide the necessary quantitative data or detailed experimental protocols to create a comprehensive comparison guide as requested.
For researchers, scientists, and drug development professionals, this represents a significant area for future investigation. Studies are needed to:
-
Determine the MICs of this compound against a wide panel of clinically relevant antibiotic-resistant bacteria.
-
Conduct comparative studies of this compound against standard-of-care antibiotics.
-
Elucidate the specific mechanism of action of this compound.
-
Investigate the potential for resistance development to this compound.
Without such foundational research, the role of this compound in the fight against antimicrobial resistance cannot be definitively established. It is crucial to distinguish it from the more extensively studied antiseptic, chlorhexidine, to avoid confusion in future research and clinical discussions.
References
In Vitro Showdown: A Comparative Analysis of Chloroxine and Chlorquinaldol
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro activities of two closely related 8-hydroxyquinoline derivatives: Chloroxine and Chlorquinaldol. This analysis summarizes their antimicrobial efficacy, explores their mechanisms of action, and provides detailed experimental protocols for key assays.
Executive Summary
This compound and Chlorquinaldol are both potent antimicrobial agents with broad-spectrum activity against a range of bacteria and fungi. While structurally similar, their in vitro profiles exhibit notable differences. Chlorquinaldol has been more extensively studied, with a well-documented bactericidal and fungicidal profile. It demonstrates strong activity against Gram-positive bacteria, including resistant strains, and various fungal pathogens. This compound also possesses significant antimicrobial properties, with its efficacy against certain bacteria, particularly Gram-negative strains, being notably enhanced in the presence of metal ions like zinc. Both compounds appear to share multifaceted mechanisms of action, including disruption of microbial cell membranes, interference with nucleic acid synthesis, and chelation of essential metal ions.
Data Presentation: In Vitro Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Chlorquinaldol against a variety of bacterial and fungal strains as reported in the literature.
Table 1: Antibacterial Activity of this compound and Chlorquinaldol (MIC in µg/mL)
| Microorganism | This compound (alone) | Chlorquinaldol |
| Staphylococcus aureus | 16[1] | 0.016 - 0.5[2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32[1] | 0.016 - 0.5[2] |
| Enterococcus faecalis | - | 0.25 - 2[2] |
| Escherichia coli | 128[1] | 8 - >512[2] |
| Klebsiella pneumoniae | 256[1] | >512[2] |
| Acinetobacter baumannii | 128[1] | >512[2] |
| Pseudomonas aeruginosa | 256[1] | 32 - >512[2] |
Note: Data for this compound is presented as MIC alone, though studies show significant potentiation with Zn(II)[1]. Data for Chlorquinaldol represents a range of MIC values observed across multiple isolates.
Table 2: Antifungal Activity of this compound and Chlorquinaldol (MIC in µg/mL)
| Microorganism | This compound | Chlorquinaldol |
| Candida albicans | - | - |
| Aspergillus niger | - | - |
| Trichophyton mentagrophytes | - | - |
Mechanisms of Action
This compound and Chlorquinaldol exert their antimicrobial effects through multiple mechanisms, making them effective against a wide array of pathogens.
Chlorquinaldol's multifaceted attack involves:
-
Disruption of Nucleic Acid Synthesis: It is believed to intercalate with microbial DNA, hindering replication and transcription processes, which are essential for bacterial and protozoal survival[4].
-
Alteration of Cell Membrane Permeability: By integrating into the fungal cell membrane's lipid bilayer, it disrupts the membrane's integrity, leading to the leakage of vital cellular components and ultimately cell death[4][5].
-
Chelation of Metal Ions: As a chelating agent, Chlorquinaldol can bind to essential metal ions that act as cofactors for various microbial enzymes. This sequestration inhibits crucial metabolic pathways necessary for microbial survival[4].
-
Wnt/β-catenin Signaling Inhibition: In the context of cancer research, Chlorquinaldol has been shown to inhibit the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and T-cell factor 4 (TCF4)[6]. This mechanism may also have implications for its antimicrobial activity.
-
NLRP3 Inflammasome Inhibition: Recent studies have indicated that Chlorquinaldol can suppress the activation of the NLRP3 inflammasome, suggesting a potential anti-inflammatory role in addition to its antimicrobial effects[7].
This compound's mechanism of action is less defined but is understood to involve:
-
Inhibition of Superoxide Dismutase (SOD): this compound has been shown to inhibit the enzymatic activity of SOD, a crucial enzyme in the bacterial antioxidant defense system[1].
-
Metalloantibiotic Activity: The antimicrobial potency of this compound, particularly against Gram-negative bacteria, is significantly enhanced by the presence of metal ions like zinc. This suggests that it may act as an ionophore, transporting metal ions across the cell membrane and disrupting cellular homeostasis[1].
-
General Antimicrobial Properties: As an 8-hydroxyquinoline derivative, it likely shares some of the general mechanisms attributed to this class of compounds, such as membrane disruption and enzyme inhibition[8].
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the antimicrobial properties of this compound and Chlorquinaldol.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum:
-
Isolate colonies of the test microorganism are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated under suitable conditions until the growth reaches a logarithmic phase.
-
The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of the test compound (this compound or Chlorquinaldol) is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
-
Visualizations
Experimental Workflow: MIC Determination
Caption: Workflow for MIC Assay.
Signaling Pathway: Proposed Mechanisms of Action
Caption: Proposed Mechanisms of Action.
References
- 1. Zn(II) enhances the antimicrobial effect of this compound and structural analogues against drug-resistant ESKAPE pathogens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanocrystalline this compound possesses broad-spectrum antimicrobial activities and excellent skin tolerability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Chlorquinaldol? [synapse.patsnap.com]
- 5. What is Chlorquinaldol used for? [synapse.patsnap.com]
- 6. Chlorquinaldol targets the β-catenin and T-cell factor 4 complex and exerts anti-colorectal cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extinguishing the flames of inflammation: retardant effect of chlorquinaldol on NLRP3-driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Comparative Toxicity Analysis: Chloroxine vs. Chlorhexidine
A head-to-head examination of the cytotoxic and genotoxic profiles of Chloroxine and the widely used antiseptic, Chlorhexidine, reveals distinct differences in their in vitro toxicological effects. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on available experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and potential signaling pathways.
This compound, a halogenated 8-hydroxyquinoline, has demonstrated in vitro genotoxic activity. While specific quantitative cytotoxicity and genotoxicity data in mammalian cells remain limited in publicly available literature, studies on its parent compound, 8-hydroxyquinoline, and other halogenated analogs provide insights into its potential toxicological profile. In contrast, Chlorhexidine, a biguanide antiseptic, has been more extensively studied, with a range of reported cytotoxic and genotoxic effects.
Comparative Cytotoxicity
Chlorhexidine, on the other hand, has been shown to be cytotoxic to a variety of cell types. For instance, it has exhibited cytotoxic effects on human gingival fibroblasts, osteoblasts, and myoblasts.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Zinc-5,7-dichloro-8-hydroxyquinoline | Caco-2 | MTT Assay | Cytotoxicity | Active | [1] |
| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Vero | Not Specified | CC50 | 16.06 µM | [2] |
| Chlorhexidine | Multiple | Various | Cytotoxicity | Dose-dependent cytotoxicity observed |
Note: Direct comparative IC50 values for this compound on the same cell lines as Chlorhexidine are not available in the reviewed literature.
Comparative Genotoxicity
Studies on 8-hydroxyquinoline, the parent compound of this compound, have shown positive results in mutagenicity and genotoxicity assays. It induced mutations in Salmonella typhimurium strains TA1535 and TA98, increased micronuclei formation in Chinese Hamster Ovary (CHO) cells, and caused DNA damage in L5178Y mouse lymphoma cells[3]. This suggests that this compound, as a dichlorinated derivative, possesses genotoxic potential.
Chlorhexidine has also been reported to induce genotoxic effects. Studies utilizing the micronucleus and comet assays have demonstrated its potential to cause DNA damage.
Table 2: Comparative Genotoxicity Data
| Compound | Assay | Cell Line/Organism | Result | Citation |
| 8-Hydroxyquinoline | Ames Test | S. typhimurium TA1535, TA98 | Mutagenic | [3] |
| 8-Hydroxyquinoline | Micronucleus Test | CHO cells | Increased micronuclei | [3] |
| 8-Hydroxyquinoline | Comet Assay | L5178Y cells | DNA damage | [3] |
| Chlorhexidine | Micronucleus Test | Human buccal epithelial cells | Genotoxic damage | |
| Chlorhexidine | Comet Assay | Human lymphocytes | DNA damage |
Experimental Protocols
Detailed methodologies for the key in vitro toxicity assays are crucial for the replication and validation of findings.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Protocol:
-
Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are grown in a nutrient broth.
-
The test compound, at various concentrations, is mixed with the bacterial culture and, optionally, a liver extract (S9 fraction) to simulate metabolic activation.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Assay
The micronucleus assay detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Protocol:
-
Mammalian cells (e.g., CHO, human lymphocytes) are cultured and exposed to the test compound at various concentrations, with and without metabolic activation (S9).
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone one round of mitosis.
-
After an appropriate incubation period, cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cells are embedded in a low-melting-point agarose on a microscope slide.
-
The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as a "nucleoid."
-
The slides are subjected to electrophoresis under alkaline or neutral conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Experimental Workflow & Signaling Pathways
To visualize the logical flow of a comparative in vitro toxicity analysis and the potential signaling pathways affected by these compounds, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Toxicity Test of 8-Hydroxyquinoline by Ames, Micronucleus, Comet Assays and Microarray Analysis -Molecular & Cellular Toxicology | Korea Science [koreascience.kr]
Safety Operating Guide
Essential Safety and Handling Protocols for Chloroxine
Chloroxine is recognized for its antibacterial and antifungal properties, historically used in topical treatments for conditions like dandruff and seborrheic dermatitis.[1][2] While its clinical applications are documented, comprehensive safety data for its handling in a laboratory setting as a pure substance is scarce. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative.
Understanding the Chemical's Hazard Profile
Before initiating any work with this compound, it is crucial to consult its Safety Data Sheet (SDS). The SDS provides critical quantitative data essential for a thorough risk assessment. Below is a summary of the key information you should extract from the SDS.
| Data Point | Description | Importance in Risk Assessment |
| Permissible Exposure Limit (PEL) | The maximum concentration of a substance in the air to which a worker can be exposed over a specific period, as regulated by OSHA. | Determines the need for engineering controls like fume hoods and the type of respiratory protection required. |
| Threshold Limit Value (TLV) | A guideline from the ACGIH for the level of exposure a typical worker can experience without adverse health effects. | Similar to PEL, it informs the design of safe work practices and the selection of appropriate personal protective equipment (PPE). |
| LD50 (Lethal Dose, 50%) | The dose of a substance that is lethal to 50% of a test population. It is a measure of acute toxicity. | Indicates the potential for severe health effects from acute exposure and informs first aid and emergency response procedures. |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in the air. | Essential for fire safety, dictating storage requirements and the need to avoid ignition sources. |
| Incompatibility | A list of other chemicals or substances that may react dangerously with the chemical. | Prevents accidental mixing that could lead to fires, explosions, or the release of toxic gases. |
Personal Protective Equipment (PPE)
Given the lack of specific data for this compound, a comprehensive PPE protocol is recommended to protect against potential skin, eye, and respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Use chemically resistant gloves. Given that this compound is a chlorinated compound, nitrile or neoprene gloves are generally a good starting point. However, the specific glove material and thickness should be chosen based on the solvent used and the breakthrough time data, which should be available from the glove manufacturer and cross-referenced with the chemical's SDS.
-
Lab Coat/Gown: A fully buttoned lab coat or a chemical-resistant gown should be worn to protect street clothing and skin. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advisable.
-
-
Respiratory Protection: If handling this compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (P100) is necessary to prevent inhalation. If working with solutions that may produce vapors, an organic vapor cartridge in combination with a particulate filter may be required. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.
Operational and Disposal Plans
A structured approach to handling, spill management, and disposal is critical for laboratory safety.
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Designate a specific work area in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Handling:
-
When weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
If creating solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Spill Response Plan
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves a highly volatile solvent, evacuate the laboratory and notify the institutional safety office.
-
-
Containment and Cleanup:
-
For small spills, trained personnel with appropriate PPE should manage the cleanup.
-
For solid spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.[3] Use a scoop and brush to carefully transfer the material into a labeled, sealable waste container.[3][4]
-
For liquid spills: Contain the spill with absorbent materials like vermiculite or chemical spill pads, working from the outside in.[3][4] Once absorbed, scoop the material into a labeled, sealable waste container.
-
-
Decontamination:
Disposal Plan
All this compound waste, including unused product, contaminated materials, and cleanup debris, must be treated as hazardous waste.
-
Collection:
-
Collect all waste in compatible, clearly labeled, and sealed containers.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area.
-
-
Disposal:
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[6]
-
Safety Workflow for Handling Chemicals with Unknown Hazards
The following diagram illustrates the essential workflow for safely handling a chemical like this compound, where comprehensive safety data is not immediately available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugs.com [drugs.com]
- 3. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 5. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. hartmann-science-center.com [hartmann-science-center.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
